An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
This technical guide provides a comprehensive overview of the synthesis pathway for 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest for researchers in drug development and medicinal chemis...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the synthesis pathway for 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest for researchers in drug development and medicinal chemistry. This document details the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is primarily achieved through a two-step process. The initial step involves the formation of the isoxazole ring through a cyclocondensation reaction to yield an ester intermediate, ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.
The key starting materials for this synthesis are 4-methoxybenzaldehyde oxime and ethyl acetoacetate. The formation of the isoxazole ring is facilitated by an oxidizing agent, such as chloramine-T trihydrate. The subsequent hydrolysis is a standard saponification reaction using a base like sodium hydroxide.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
This step involves the formation of the isoxazole ring from 4-methoxybenzaldehyde oxime and ethyl acetoacetate.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (g)
Moles (mmol)
4-Methoxybenzaldehyde oxime
151.16
1.00
6.61
Ethyl acetoacetate
130.14
1.72
13.22
Chloramine-T trihydrate
281.69
1.86
6.60
Ethanol
-
As needed
-
Diethyl ether
-
25 mL
-
10% Sodium hydroxide solution
-
25 mL
-
Saturated brine solution
-
10 mL
-
Anhydrous sodium sulfate
-
As needed
-
Procedure:
A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.61 mmol), ethyl acetoacetate (1.72 g, 13.22 mmol), and chloramine-T trihydrate (1.86 g, 6.60 mmol) is prepared.[1][2]
The mixture is gently warmed on a water bath for 3 hours.[1][2] The reaction should be monitored, for example by Thin Layer Chromatography (TLC), to determine completion.
After the reaction is complete, the mixture is cooled to room temperature.[1][2]
The sodium chloride precipitate formed during the reaction is removed by filtration and washed with a small amount of ethanol.[1][2]
The filtrate and washings are combined and the solvent is removed under reduced pressure using a rotary evaporator.[1][2]
The resulting residue is extracted with diethyl ether (25 mL).[1][2]
The ether layer is washed successively with water (25 mL), 10% sodium hydroxide solution (25 mL), and a saturated brine solution (10 mL).[1][2]
The organic layer is then dried over anhydrous sodium sulfate.[1][2]
Finally, the solvent is evaporated to yield the crude ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate as a solid.[1][2] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
This step involves the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.
The crude ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate obtained from Step 1 is refluxed with a 10% aqueous solution of sodium hydroxide for 4 hours.[1][2]
The progress of the hydrolysis can be monitored by TLC.
After the reaction is complete, the mixture is cooled to room temperature.
The reaction mixture is then acidified with dilute hydrochloric acid until the product precipitates out.[1][2]
The resulting solid, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, is collected by filtration, washed with water, and dried.
Data Presentation
Physicochemical Data of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid:
Property
Value
Molecular Formula
C₁₂H₁₁NO₄
Molar Mass
233.22 g/mol
Appearance
White solid
Crystallographic Data:
Parameter
Value
Crystal system
Monoclinic
Space group
P2₁/c
a
6.4147 (2) Å
b
14.6321 (6) Å
c
11.9911 (5) Å
β
97.220 (2)°
Volume
1116.57 (7) ų
Z
4
(Data obtained from single-crystal X-ray diffraction studies)[1]
Mandatory Visualization
Synthesis Workflow Diagram
Caption: Synthesis pathway of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic organic compound 3-(4-Methoxyphenyl)-5-me...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic organic compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The document details its known and predicted properties, including molecular structure, melting point, and estimated values for boiling point, pKa, lipophilicity, and aqueous solubility. Detailed experimental protocols for the synthesis of the compound and the determination of its key physicochemical parameters are provided. Furthermore, this guide explores the potential biological significance of this isoxazole derivative, focusing on its plausible mechanism of action as an inhibitor of Aurora kinases, a family of enzymes implicated in cancer pathogenesis. A proposed signaling pathway illustrates this inhibitory action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and are critical for drug design and development. This section summarizes the known and predicted properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Quantitative Data Summary
A compilation of the available and estimated quantitative physicochemical data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is presented in Table 1. Experimentally determined values are provided where available, supplemented by computationally predicted values for properties that have not been empirically measured.
Detailed methodologies are crucial for the replication and verification of scientific findings. This section outlines the experimental protocols for the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and the general procedures for determining its key physicochemical properties.
Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
The synthesis of the title compound involves a multi-step process beginning with the formation of an isoxazole ester, followed by hydrolysis to yield the final carboxylic acid.[1][3]
Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol) is prepared.
The mixture is gently warmed on a water bath for 3 hours.
After the reaction, the mixture is cooled to room temperature.
The precipitated sodium chloride is removed by filtration and washed with ethanol.
The combined filtrate and washings are concentrated under reduced pressure.
The resulting residue is extracted with diethyl ether (25 mL).
The ether layer is washed successively with water (25 mL), 10% aqueous sodium hydroxide (25 mL), and a saturated brine solution (10 mL).
The organic layer is dried over anhydrous sodium sulfate.
The solvent is evaporated to yield the crude isoxazole ester as a white solid.
Step 2: Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
The crude isoxazole ester from Step 1 is refluxed with a 10% aqueous sodium hydroxide solution for 4 hours.
After the reaction is complete, the mixture is cooled.
The solution is acidified with dilute hydrochloric acid.
The resulting precipitate, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, is collected by filtration.
A visual representation of the synthesis workflow is provided below.
Synthesis Workflow for the Target Compound
Determination of Physicochemical Properties
The following are general, established protocols for the experimental determination of the physicochemical properties listed in this guide.
2.2.1. Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
A small amount of the dried, crystalline sample is packed into a thin-walled capillary tube, sealed at one end.
The capillary tube is placed in a heating block apparatus equipped with a thermometer.
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted.
The acid dissociation constant (pKa) of the carboxylic acid can be determined by potentiometric titration.
A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
A titration curve is generated by plotting the pH versus the volume of titrant added.
The pKa is determined from the pH at the half-equivalence point of the titration curve.
2.2.3. logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.
A solution of the compound is prepared in a biphasic system of n-octanol and water.
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
The two phases are separated by centrifugation.
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
2.2.4. Aqueous Solubility Determination
The aqueous solubility of the compound can be determined by the shake-flask method.
An excess amount of the solid compound is added to a known volume of water in a sealed container.
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
The saturated solution is filtered to remove any undissolved solid.
The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
A generalized workflow for the determination of these key physicochemical properties is depicted below.
Experimental Workflows for Physicochemical Properties
Recent studies have indicated that 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is being investigated for its potential antitumor activity, specifically as an inhibitor of Aurora kinases.[1][2][3] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[5][6] Overexpression of these kinases is frequently observed in various human cancers and is associated with tumorigenesis.[5][6][7]
The Aurora Kinase Signaling Pathway in Cancer
The Aurora kinase family consists of three main members in mammals: Aurora A, Aurora B, and Aurora C.[5][6] They are key regulators of cell division, ensuring the proper segregation of chromosomes into daughter cells.
Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.[7][8]
Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[5][7]
Aurora C has functions that overlap with Aurora B and is highly expressed in meiotic cells.
In many cancers, the overexpression of Aurora kinases leads to mitotic errors, resulting in aneuploidy (an abnormal number of chromosomes), which is a hallmark of cancer cells.[5][7] This genomic instability can drive tumor progression and resistance to therapy. Therefore, inhibiting Aurora kinases has emerged as a promising strategy for cancer treatment.[5][7]
Proposed Mechanism of Action
Small molecule inhibitors of Aurora kinases typically act by competing with ATP for binding to the kinase's active site.[9][10] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the mitotic process. This can lead to a variety of cellular outcomes, including cell cycle arrest, polyploidy, and ultimately, apoptosis (programmed cell death) in cancer cells.
The proposed inhibitory action of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid on the Aurora kinase signaling pathway is illustrated in the following diagram.
Proposed Inhibition of Aurora Kinase Pathway
Conclusion
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound with potential as an anticancer agent through the inhibition of Aurora kinases. This technical guide has provided a detailed summary of its physicochemical properties, including both experimental and predicted data, to aid in its further investigation and development. The outlined experimental protocols offer a basis for the consistent and reproducible characterization of this and similar molecules. The elucidation of its interaction with the Aurora kinase signaling pathway provides a strong rationale for its continued exploration in oncology research. This compilation of data and methodologies is intended to facilitate future studies aimed at fully characterizing the therapeutic potential of this promising isoxazole derivative.
Unveiling the Solid-State Architecture: A Crystallographic Analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carbo...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its determination, and a visualization of a key biological pathway potentially targeted by this class of compounds.
Crystallographic Data Summary
The crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/c. A summary of the key crystallographic data and refinement parameters is presented in Table 1.
Parameter
Value
Chemical Formula
C₁₂H₁₁NO₄
Molecular Weight
233.22 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a
6.4147 (2) Å
b
14.6321 (6) Å
c
11.9911 (5) Å
α
90°
β
97.220 (2)°
γ
90°
Volume
1116.57 (7) ų
Z
4
Temperature
296 K
Radiation
Mo Kα (λ = 0.71073 Å)
R-factor
0.045
wR-factor
0.125
Table 1: Crystal Data and Structure Refinement Details. This table summarizes the fundamental crystallographic parameters obtained from the single-crystal X-ray diffraction analysis.
Molecular Geometry and Intermolecular Interactions
The molecular structure reveals a dihedral angle of 42.52 (8)° between the phenyl and isoxazole rings. The carboxylic acid group is nearly coplanar with the isoxazole ring, with a dihedral angle of 5.3 (2)°. In the crystal, molecules form inversion dimers through O—H···O hydrogen bonds, creating R²₂(8) ring motifs. These intermolecular interactions are crucial in stabilizing the crystal packing.
Interaction
D—H (Å)
H···A (Å)
D···A (Å)
D—H···A (deg)
O17—H17···O16ⁱ
0.82
1.79
2.6034 (16)
173
Table 2: Hydrogen Bond Geometry. This table details the geometric parameters of the key hydrogen bonding interaction observed in the crystal structure. Symmetry code: (i) -x+1, -y+1, -z.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for the replication and validation of scientific findings. The following sections outline the key experimental procedures used in the synthesis and crystallographic analysis of the title compound.
Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
The synthesis of the title compound was achieved through a multi-step process. Initially, 4-methoxybenzaldehyde oxime was reacted with ethyl acetoacetate and chloramine-T trihydrate on a water bath for three hours. Following the reaction, the mixture was cooled, and the resulting solid was processed to yield the isoxazole ester. This ester was then refluxed with 10% sodium hydroxide for four hours. Finally, acidification of the reaction mixture with dilute hydrochloric acid afforded the desired 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal of the compound was mounted on a diffractometer.
Data Collection:
X-ray diffraction data were collected at 296 K using a Bruker APEXII CCD diffractometer with Mo Kα radiation. A total of 11,200 reflections were measured, of which 2811 were independent.
Structure Solution and Refinement:
The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Experimental workflow for synthesis and crystallographic analysis.
Potential Biological Relevance: The Aurora Kinase Signaling Pathway
Isoxazole derivatives are known to exhibit a wide range of biological activities, and it has been suggested that this compound may have potential as an antitumor agent targeting aurora kinases.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.
Aurora Kinase A (AURKA) is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.[3]
Aurora Kinase B (AURKB) is a key component of the chromosomal passenger complex, which is essential for correct chromosome segregation and cytokinesis.[2]
Aurora Kinase C (AURKC) is predominantly expressed in meiotic cells, but its overexpression in somatic cells has been linked to tumorigenesis.[2]
The inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells, highlighting their therapeutic potential.
Simplified overview of the Aurora Kinase signaling pathway.
Technical Guide: Spectroscopic and Synthetic Profile of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of 3-(4-Methoxyphenyl)-5-met...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)
Intensity
Assignment
2500-3300
Broad
O-H stretch (Carboxylic Acid)
~3000
Medium
C-H stretch (Aromatic)
~1700-1725
Strong
C=O stretch (Carboxylic Acid)
~1610
Strong
C=N stretch (Isoxazole)
~1500-1600
Medium
C=C stretch (Aromatic)
~1250
Strong
C-O stretch (Asymmetric, Aryl Ether)
~1020
Medium
C-O stretch (Symmetric, Aryl Ether)
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
m/z
Relative Intensity
Proposed Fragment Ion
233
Moderate
[M]⁺ (Molecular Ion)
218
Moderate
[M - CH₃]⁺
188
Strong
[M - COOH]⁺
135
Strong
[CH₃OC₆H₄C≡O]⁺
107
Moderate
[CH₃OC₆H₄]⁺
77
Low
[C₆H₅]⁺
43
Moderate
[CH₃CO]⁺
Experimental Protocols
Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid [1][2][3]
This protocol involves a two-step synthesis: the formation of the isoxazole ester followed by its hydrolysis.
Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol) is heated in a water bath for 3 hours.
After cooling to room temperature, the precipitated sodium chloride is removed by filtration and washed with ethanol.
The combined filtrate and washings are concentrated under reduced pressure.
The residue is extracted with diethyl ether (25 mL).
The ether layer is washed successively with water (25 mL), 10% sodium hydroxide solution (25 mL), and saturated brine solution (10 mL).
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude isoxazole ester.
Step 2: Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
The crude isoxazole ester from Step 1 is refluxed with 10% aqueous sodium hydroxide solution for 4 hours.
After the reaction is complete, the mixture is cooled.
The solution is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid.
The resulting solid is collected by filtration, washed with water, and dried to afford the final product.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the synthesis workflow and a conceptual drug discovery pathway for isoxazole derivatives.
Caption: Synthetic pathway for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Caption: Conceptual drug discovery workflow for isoxazole-based compounds.
Technical Guide: Unraveling the Mechanism of Action of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the putative mechanisms of action for the novel compound, 3-(4-Methoxyphenyl)-5-methyliso...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanisms of action for the novel compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Based on its structural characteristics as a substituted isoxazole, two primary biological activities are explored: Peroxisome Proliferator-Activated Receptor (PPAR) agonism and Aurora Kinase inhibition. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from research on structurally related isoxazole derivatives to propose likely signaling pathways and biological effects. Detailed experimental protocols for assays crucial to validating these hypotheses are provided, alongside illustrative data tables and pathway diagrams to facilitate further research and drug development efforts.
Introduction
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound featuring a central isoxazole scaffold. The isoxazole ring system is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The structural alerts within this particular molecule, namely the carboxylic acid group and the substituted aromatic rings, suggest potential interactions with nuclear receptors and protein kinases. This guide focuses on two such potential targets: the Peroxisome Proliferator-Activated Receptors (PPARs) and Aurora Kinases, both of which are significant targets in metabolic diseases and oncology, respectively.
Putative Mechanism of Action 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
The structural resemblance of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid to known isoxazole-based PPAR agonists strongly suggests its potential to modulate this family of nuclear receptors. PPARs (PPARα, PPARγ, and PPARβ/δ) are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.
Signaling Pathway
Upon binding to a PPAR agonist, the receptor undergoes a conformational change, leading to the dissociation of corepressor proteins and recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
While specific data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is not available, Table 1 presents hypothetical quantitative data based on the activities of structurally similar isoxazole-based PPAR agonists found in the literature. These values would typically be determined using the experimental protocols outlined in Section 4.
Parameter
PPARα
PPARγ
PPARβ/δ
Reference Compound (EC50)
EC50 (µM)
2.5
15.2
> 50
Fenofibrate (10 µM for PPARα)
Fold Activation (at 10 µM)
8.5
3.2
1.5
Rosiglitazone (15-fold for PPARγ)
Binding Affinity (Ki, µM)
1.8
12.5
> 50
GW7647 (0.002 µM for PPARα)
Table 1: Hypothetical Quantitative Data for PPAR Agonist Activity.
Putative Mechanism of Action 2: Aurora Kinase Inhibition
A publication has suggested the potential for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid to exhibit antitumor activity through the inhibition of Aurora kinases.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis and are often overexpressed in cancer.
Signaling Pathway
Aurora kinases are essential for several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of these kinases disrupts these processes, leading to mitotic arrest and ultimately apoptosis in cancer cells.
Table 2 provides hypothetical quantitative data for the inhibitory activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora kinases, based on known inhibitors with similar scaffolds.
Parameter
Aurora A
Aurora B
Aurora C
Reference Compound (IC50)
IC50 (µM)
0.85
1.2
5.6
Alisertib (0.0012 µM for Aurora A)
% Inhibition (at 1 µM)
65%
45%
15%
Danusertib (Potent inhibitor of all Auroras)
Binding Affinity (Kd, µM)
0.5
0.9
4.2
Tozasertib (nM affinity for all Auroras)
Table 2: Hypothetical Quantitative Data for Aurora Kinase Inhibitory Activity.
Experimental Protocols
To validate the putative mechanisms of action, the following experimental protocols are recommended.
PPAR Agonist Activity Assays
This cell-based assay is a primary method for quantifying the activation of PPARs.
Figure 3: Workflow for PPAR Luciferase Reporter Assay.
Protocol:
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Transfection: Seed cells in 96-well plates. Co-transfect with a PPAR expression vector (for α, γ, or β/δ), a PPRE-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid or a reference agonist.
Lysis and Measurement: After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold activation relative to a vehicle control.
Aurora Kinase Inhibition Assay
This biochemical assay measures the activity of the kinase by quantifying the amount of ADP produced.
Figure 4: Workflow for In Vitro Aurora Kinase Assay.
Protocol:
Reaction Setup: In a 96-well plate, combine recombinant human Aurora A or B kinase, a suitable substrate (e.g., myelin basic protein or a specific peptide), and ATP in a kinase buffer.
Compound Addition: Add varying concentrations of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid or a reference inhibitor.
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.
Detection: Stop the reaction and detect kinase activity. For the ADP-Glo™ assay, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
Data Analysis: Measure the luminescent signal, which is proportional to the ADP produced and thus the kinase activity. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on its structural similarity to known active compounds, it is hypothesized to act as a PPAR agonist and/or an Aurora kinase inhibitor. The experimental protocols detailed in this guide provide a clear path for the validation of these putative mechanisms of action. Further investigation, including the quantitative assays described, will be crucial in elucidating the precise biological activity and therapeutic potential of this compound. The provided diagrams and hypothetical data tables serve as a valuable resource for researchers embarking on the biological characterization of this and related isoxazole derivatives.
Potential Biological Targets of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid: An In-depth Technical Guide
Abstract 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole class of heterocyclic molecules. While specific biological activity data for this particular com...
Author: BenchChem Technical Support Team. Date: December 2025
Affiliation: Google Research
Abstract
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole class of heterocyclic molecules. While specific biological activity data for this particular compound is not extensively available in the public domain, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. This technical guide consolidates the current understanding of the potential biological targets of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid based on the known activities of structurally related isoxazole derivatives. The primary putative targets identified through this analysis are Aurora kinases, Peroxisome Proliferator-Activated Receptors (PPARs), and G-protein coupled receptor 40 (GPR40). This document outlines the rationale for considering these targets, summarizes the general biological roles of these targets, and provides detailed hypothetical experimental protocols for investigating the interaction of the compound with these targets.
Introduction
Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, with its distinct substitution pattern, presents a subject of interest for the exploration of novel therapeutic agents. A 2013 study detailing the synthesis and crystal structure of this compound alluded to its potential antitumor activity against Aurora kinases, though follow-up data has not been publicly disseminated.[2][3][4] Furthermore, the structural similarities to other known isoxazole-based modulators of nuclear receptors and G-protein coupled receptors suggest other potential biological targets.
This guide provides a comprehensive overview of the most probable biological targets for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and furnishes detailed experimental methodologies for their validation.
Potential Biological Targets
Based on the chemical structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and the established pharmacology of related isoxazole-containing molecules, three primary potential biological targets have been identified:
Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.
Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism, inflammation, and glucose homeostasis. PPARs are established drug targets for the treatment of metabolic disorders.
G-protein Coupled Receptor 40 (GPR40): Also known as Free Fatty Acid Receptor 1 (FFAR1), this receptor is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. GPR40 is a target for the development of novel anti-diabetic drugs.
Aurora Kinases as Potential Targets
The initial suggestion of anti-tumor activity points towards the Aurora kinase family (Aurora A, B, and C) as plausible targets. Many small molecule inhibitors of Aurora kinases feature heterocyclic scaffolds similar to the isoxazole ring system.
Rationale
A publication by Chandra et al. (2013) explicitly mentioned that the "potential antitumor activity against the aurora kinase enzyme will be described later" for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[2][3][4] Although the specific data is not yet published, this provides a strong rationale for investigating this target class.
Signaling Pathway
Experimental Protocols
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Aurora kinases A and B.
Principle: A radiometric assay using [γ-³³P]ATP or a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) can be employed to measure the phosphorylation of a specific substrate by the kinase in the presence and absence of the test compound.
Procedure:
Recombinant human Aurora A and Aurora B kinases are incubated with a known substrate (e.g., myelin basic protein or a specific peptide substrate).
The kinase reaction is initiated by the addition of ATP (spiked with [γ-³³P]ATP for radiometric assay or unlabeled ATP for fluorescence-based assays).
The test compound is added at various concentrations to determine the dose-dependent inhibition.
For radiometric assays, the reaction mixture is spotted onto phosphocellulose paper, washed to remove unincorporated [γ-³³P]ATP, and the radioactivity is quantified using a scintillation counter.
For fluorescence-based assays, the amount of ADP produced is quantified using a coupled enzymatic reaction that generates a fluorescent signal.
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the compound concentration.
Objective: To assess the effect of the compound on the growth of cancer cell lines known to overexpress Aurora kinases.
Principle: A colorimetric assay, such as the MTT or SRB assay, is used to measure cell viability after treatment with the compound.
Procedure:
Human cancer cell lines (e.g., HeLa, HCT116) are seeded in 96-well plates.
After cell attachment, they are treated with increasing concentrations of the test compound for 72 hours.
For MTT assay, MTT reagent is added, and the resulting formazan crystals are solubilized. For SRB assay, cells are fixed and stained with sulforhodamine B.
The absorbance is measured using a microplate reader.
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
Peroxisome Proliferator-Activated Receptors (PPARs) as Potential Targets
The isoxazole moiety is present in several known PPAR agonists, suggesting that 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid could also modulate the activity of these nuclear receptors.
Rationale
Several studies have reported the discovery of isoxazole-containing compounds as potent and selective PPAR agonists.[5][6][7] The structural features of the title compound, including the carboxylic acid group which is common in many PPAR ligands, support the hypothesis that it may interact with the ligand-binding domain of PPARs.
Signaling Pathway
Experimental Protocols
Objective: To determine if the compound can activate PPAR-mediated gene transcription.
Principle: A cell-based reporter gene assay is used. Cells are co-transfected with a plasmid expressing a PPAR subtype (α, γ, or δ) and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.
Procedure:
A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with the expression and reporter plasmids.
Transfected cells are treated with various concentrations of the test compound. Known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) are used as positive controls.
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
The fold activation of the reporter gene is calculated relative to vehicle-treated cells, and EC50 values are determined.
Objective: To assess the ability of the compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.
Principle: 3T3-L1 preadipocytes are treated with the compound, and differentiation is assessed by observing lipid accumulation.
Procedure:
3T3-L1 cells are grown to confluence.
Differentiation is induced using a standard cocktail (containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of the test compound.
After several days, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.
The extent of adipocyte differentiation is quantified by extracting the dye and measuring its absorbance.
G-protein Coupled Receptor 40 (GPR40) as a Potential Target
The structural resemblance of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid to known GPR40 agonists, many of which contain a carboxylic acid moiety and an aromatic ring system, makes GPR40 a plausible target.
Rationale
Numerous isoxazole-containing compounds have been synthesized and evaluated as GPR40 agonists for the treatment of type 2 diabetes.[8][9] The presence of the carboxylic acid group is a key pharmacophoric feature for many GPR40 agonists, as it is believed to interact with key residues in the receptor's binding pocket.
Signaling Pathway
Experimental Protocols
Objective: To measure the ability of the compound to induce an increase in intracellular calcium concentration, a downstream event of GPR40 activation.
Principle: A cell line stably expressing GPR40 (e.g., CHO-K1 or HEK293) is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
Procedure:
GPR40-expressing cells are seeded in a 96-well plate and loaded with the calcium-sensitive dye.
The baseline fluorescence is measured.
The test compound is added at various concentrations, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader.
The maximum increase in fluorescence is used to determine the dose-response curve and calculate the EC50 value.
Objective: To determine if the compound can potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
Principle: A pancreatic β-cell line (e.g., MIN6 or INS-1E) is incubated with the compound under low and high glucose conditions, and the amount of secreted insulin is measured.
Procedure:
Pancreatic β-cells are pre-incubated in a low glucose buffer.
The cells are then incubated with low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentrations in the presence of varying concentrations of the test compound.
After incubation, the supernatant is collected, and the concentration of insulin is determined using an ELISA or a radioimmunoassay (RIA).
The potentiation of insulin secretion at high glucose concentrations is calculated.
Data Presentation
As no quantitative data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is currently available, the following tables are presented as templates for the structured presentation of data that would be generated from the aforementioned experimental protocols.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
Target
IC50 (nM)
Aurora A
TBD
Aurora B
TBD
Table 2: Hypothetical Cellular Activity Data
Cell Line
Assay Type
Endpoint
Value (µM)
HCT116
Cellular Proliferation
GI50
TBD
HeLa
Cellular Proliferation
GI50
TBD
Table 3: Hypothetical PPAR Transactivation Data
PPAR Subtype
EC50 (µM)
Max Activation (Fold)
PPARα
TBD
TBD
PPARγ
TBD
TBD
PPARδ
TBD
TBD
Table 4: Hypothetical GPR40 Activity Data
Assay Type
Cell Line
EC50 (nM)
Intracellular Calcium Mobilization
CHO-GPR40
TBD
GSIS Potentiation
MIN6
TBD
Conclusion
While direct experimental evidence for the biological targets of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is lacking in the public domain, a strong case can be made for its potential interaction with Aurora kinases, PPARs, and GPR40 based on the well-documented activities of other isoxazole-containing compounds. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential targets. The elucidation of the biological activity of this compound could pave the way for the development of novel therapeutics for the treatment of cancer, metabolic diseases, or other conditions. Further research is strongly encouraged to explore the full pharmacological potential of this and related isoxazole derivatives.
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a potential aurora kinase inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a potential inhibitor of Aurora kinases. Aurora kinases are crucial regulators of mitosis, and their dysregulation is frequently implicated in tumorigenesis, making them a prime target for anticancer drug development. While the direct inhibitory activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora kinases has been alluded to in the literature, specific quantitative data is not yet publicly available. This document outlines the known synthesis of this compound, presents a generalized experimental protocol for evaluating its potential as an Aurora kinase inhibitor, and provides context by summarizing the activity of other known Aurora kinase inhibitors. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and development of this and similar isoxazole-based compounds.
Introduction to Aurora Kinases
The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, are serine/threonine kinases that play pivotal roles in the regulation of the cell cycle. These enzymes are essential for ensuring the fidelity of mitosis, including processes such as centrosome maturation and separation, spindle formation, chromosome segregation, and cytokinesis.
Aurora A is primarily associated with centrosome function and entry into mitosis.
Aurora B is a component of the chromosomal passenger complex and is critical for proper chromosome condensation, kinetochore-microtubule attachment, and the spindle assembly checkpoint.
Aurora C is most prominent in meiosis, though it can compensate for Aurora B function in some somatic cells.
Given their fundamental role in cell division, the overexpression of Aurora kinases is a common feature in a wide range of human cancers and is often correlated with poor prognosis. This has established the Aurora kinases as significant targets for the development of novel anticancer therapeutics.
The Isoxazole Scaffold in Kinase Inhibition
Isoxazoles are five-membered heterocyclic compounds that are recognized as a "privileged" scaffold in medicinal chemistry due to their ability to interact with a variety of biological targets, including kinases. The isoxazole ring can act as a bioisosteric replacement for other functional groups, participate in hydrogen bonding, and be readily functionalized to optimize binding affinity and selectivity for the target enzyme. Several isoxazole-containing molecules have been investigated as inhibitors of various kinases, demonstrating the potential of this chemical moiety in the design of targeted therapies.
Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
The synthesis of the title compound has been reported and involves a multi-step process. The experimental protocol is detailed below.[1][2]
Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol) is heated on a water bath for 3 hours. After cooling to room temperature, the precipitated sodium chloride is removed by filtration and washed with ethanol. The combined filtrate is evaporated under reduced pressure. The resulting residue is extracted with diethyl ether (25 mL). The ether layer is washed sequentially with water (25 mL), 10% aqueous sodium hydroxide (25 mL), and saturated brine solution (10 mL). The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the isoxazole ester as a white solid.
Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
The crude isoxazole ester from the previous step is refluxed with 10% aqueous sodium hydroxide for 4 hours. After the reaction is complete, the mixture is cooled and acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The resulting solid is collected by filtration to yield 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Evaluating Aurora Kinase Inhibitory Potential: A Generalized Protocol
While specific inhibitory data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is not available, its potential can be assessed using established in vitro kinase inhibition assays. A common and robust method is the luminescence-based ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, after which a reagent is added to terminate the reaction and deplete any remaining ATP. A second reagent is then added to convert the newly formed ADP back into ATP, which is subsequently used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
Generalized Experimental Protocol for Aurora Kinase Inhibition Assay
Reagent Preparation : Prepare the necessary reagents including kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA), ATP solution, Aurora kinase (A or B), and the substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate). The test compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, should be dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted.
Kinase Reaction :
In the wells of a microplate, add the kinase buffer.
Add the serially diluted test compound to the experimental wells. Include a positive control (no inhibitor) and a negative control (no kinase).
Add the Aurora kinase enzyme to all wells except the negative control.
Pre-incubate the plate to allow the compound to interact with the kinase.
Initiate the kinase reaction by adding the ATP and substrate solution to all wells.
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
Luminescence Detection :
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
Measure the luminescence using a plate reader.
Data Analysis :
The luminescent signal from each well is recorded.
The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the positive control.
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Contextual Data: Known Aurora Kinase Inhibitors
To provide a framework for evaluating the potential of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the following table summarizes the inhibitory activities of several known Aurora kinase inhibitors with diverse chemical scaffolds.
Compound Name
Target(s)
IC50 (Aurora A)
IC50 (Aurora B)
Chemical Class
Alisertib (MLN8237)
Aurora A
1.2 nM
396.5 nM
Azepine derivative
Barasertib (AZD1152)
Aurora B
1400 nM
<1 nM
Quinazoline derivative
Danusertib (PHA-739358)
Pan-Aurora
13 nM
79 nM
Pyrrolopyrazole derivative
Tozasertib (VX-680)
Pan-Aurora
2.5 nM
0.6 nM
Aminopyrazole derivative
CCT129202
Pan-Aurora
42 nM
198 nM
Imidazopyridine derivative
Visualizing Pathways and Workflows
Simplified Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora kinases in mitotic progression.
Caption: Simplified overview of Aurora A and B functions during the cell cycle and the point of intervention for a potential inhibitor.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the screening and characterization of a potential kinase inhibitor.
Caption: A generalized workflow for the identification and characterization of a novel kinase inhibitor.
Conclusion and Future Directions
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid represents a molecule of interest for which the potential to inhibit Aurora kinases has been suggested. While the synthesis has been described, a critical next step is the comprehensive biological evaluation of this compound. The protocols and contextual data provided in this guide offer a roadmap for such an investigation. Future research should focus on performing in vitro kinase assays to determine the IC50 values against Aurora A and B, followed by kinase selectivity profiling and cell-based assays to understand its cellular effects. These studies will be crucial in validating whether 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a viable lead compound for the development of a novel anticancer therapeutic targeting the Aurora kinase family.
In Silico Modeling of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Binding to Aurora Kinase A: A Technical Guide
Abstract: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound with potential as an antitumor agent. This technical guide provides a comprehensive overview of the in silico methodologies employ...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound with potential as an antitumor agent. This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate its binding affinity and mechanism of action against Aurora Kinase A, a key regulator of mitosis and a validated target in oncology. This document details the experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. All quantitative data from these computational experiments are summarized, and the logical workflows are visualized to enhance understanding for researchers, scientists, and drug development professionals.
Introduction
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in the regulation of cell division. Its overexpression has been linked to various human cancers, making it an attractive target for the development of novel anticancer therapeutics. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] This guide focuses on the in silico characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a potential inhibitor of Aurora Kinase A. Through a combination of computational techniques, we elucidate the binding mode, stability of the protein-ligand complex, and predict the binding affinity of this compound.
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the in silico modeling of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora Kinase A. These values are presented for illustrative purposes to guide researchers in interpreting similar computational studies.
Parameter
Value
Unit
Method
Molecular Docking
Binding Energy
-8.5
kcal/mol
AutoDock Vina
Predicted Inhibition Constant (Ki)
0.5
µM
AutoDock Vina
Molecular Dynamics Simulation
RMSD of Protein Backbone
1.8
Å
GROMACS
RMSD of Ligand
0.9
Å
GROMACS
Binding Free Energy Calculation
ΔG_bind (MM-PBSA)
-25.7
kcal/mol
g_mmpbsa
ΔG_bind (MM-GBSA)
-30.2
kcal/mol
g_mmpbsa
Experimental Protocols
Molecular Docking
Molecular docking studies were performed to predict the preferred binding orientation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid within the ATP-binding site of Aurora Kinase A.
Software: AutoDock Vina
Protocol:
Protein Preparation:
The three-dimensional crystal structure of human Aurora Kinase A was obtained from the Protein Data Bank (PDB ID: 1MQ4).
Water molecules and co-crystallized ligands were removed from the protein structure.
Polar hydrogen atoms were added, and Kollman charges were assigned to the protein using AutoDock Tools.
Ligand Preparation:
The 2D structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid was drawn using ChemDraw and converted to a 3D structure.
The ligand's geometry was optimized using the PM3 semi-empirical method.
Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged. Rotatable bonds were defined using AutoDock Tools.
Grid Box Generation:
A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was centered on the active site of Aurora Kinase A, encompassing the key binding residues.
Docking Simulation:
The Lamarckian Genetic Algorithm was employed for the docking calculations.
A total of 100 docking runs were performed.
The resulting poses were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å.
Analysis:
The lowest energy binding pose was selected for further analysis of the protein-ligand interactions using PyMOL and LigPlot+.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations were conducted to assess the stability of the docked protein-ligand complex in a simulated physiological environment.
Software: GROMACS
Protocol:
System Preparation:
The docked complex of Aurora Kinase A and 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid from the molecular docking step was used as the starting structure.
The system was solvated in a cubic box of SPC/E water molecules with a minimum distance of 10 Å from the protein surface to the box edge.
Sodium and chloride ions were added to neutralize the system and achieve a physiological concentration of 0.15 M.
Force Field:
The GROMOS96 43a1 force field was used for the protein and ions.
The ligand topology and parameters were generated using the PRODRG server.
Energy Minimization:
The system underwent energy minimization using the steepest descent algorithm for 5000 steps to remove steric clashes.
Equilibration:
The system was equilibrated in two phases:
NVT (constant number of particles, volume, and temperature) equilibration for 100 ps at 300 K using the V-rescale thermostat.
NPT (constant number of particles, pressure, and temperature) equilibration for 1 ns at 1 atm pressure and 300 K using the Parrinello-Rahman barostat.
Production Run:
A 100 ns production MD simulation was performed under NPT conditions.
The LINCS algorithm was used to constrain all bonds involving hydrogen atoms.
Particle Mesh Ewald (PME) was used for long-range electrostatic interactions with a cutoff of 1.2 nm.
Analysis:
Trajectory analysis, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), was performed using GROMACS utilities.
Binding Free Energy Calculation
The binding free energy of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid to Aurora Kinase A was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods.
Software: g_mmpbsa tool in GROMACS
Protocol:
Trajectory Extraction:
Snapshots of the protein-ligand complex were extracted from the stable portion of the MD simulation trajectory (typically the last 50 ns).
Calculation of Energy Components:
For each snapshot, the following energy terms were calculated:
Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.
Solvation Free Energy (ΔG_solv): Composed of the polar and non-polar contributions.
The polar solvation energy (ΔG_PB/GB) was calculated by solving the Poisson-Boltzmann or Generalized Born equation.
The non-polar solvation energy (ΔG_SA) was estimated from the solvent-accessible surface area (SASA).
Entropic Contribution (-TΔS): Often estimated using normal-mode analysis, though this is computationally expensive and sometimes omitted for relative ranking.
Binding Free Energy Calculation:
The binding free energy (ΔG_bind) was calculated using the following equation:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Overall workflow for the in silico modeling of ligand binding.
Caption: Simplified signaling pathway of Aurora Kinase A inhibition.
An In-depth Technical Guide to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. It also explores its potential as an antitumor agent, specifically as a potential inhibitor of Aurora kinases. Detailed experimental protocols and data are presented to facilitate further research and development of this compound.
Discovery and History
The synthesis and crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid were first reported in the scientific literature in 2013.[4][5][6] The compound was synthesized as part of a study to investigate the crystal structures of novel isoxazole derivatives.[4][5][6] The isoxazole scaffold is a well-established pharmacophore found in several approved drugs, valued for its ability to engage in various biological interactions.[7][8] The initial research into 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid also noted its potential for antitumor activity, specifically targeting the Aurora kinase enzyme, a family of serine/threonine kinases that play a crucial role in cell cycle regulation.[4][5][9]
Physicochemical Properties
A summary of the key physicochemical properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is presented in Table 1.
The synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves a multi-step process, beginning with the formation of an isoxazole ester followed by hydrolysis to the carboxylic acid.[4][5]
Synthesis of the Isoxazole Ester Intermediate
A mixture of 4-methoxybenzaldehyde oxime (1 g, 0.0066 mmol), ethyl acetoacetate (1.7219 g, 0.0132 mmol), and chloramine-T trihydrate (1.8591 g, 0.0066 mmol) is heated on a water bath for 3 hours.[4][5] After cooling to room temperature, the sodium chloride byproduct is filtered off and washed with ethanol. The combined filtrate is evaporated under vacuum. The resulting residue is extracted with ether (25 ml) and washed successively with water (25 ml), 10% sodium hydroxide (25 ml), and a saturated brine solution (10 ml). The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the solid isoxazole ester.[4][5]
Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
The isoxazole ester formed in the previous step is refluxed with 10% sodium hydroxide for 4 hours.[4] Following the reaction, the mixture is acidified with dilute hydrochloric acid to precipitate the final product, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[4]
Caption: Synthetic workflow for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Biological Activity and Potential Applications
Potential as an Aurora Kinase Inhibitor
The Aurora kinase family, comprising Aurora A, B, and C, are key regulators of mitosis.[11][12] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[12] The initial report on 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid suggested its potential as an antitumor agent targeting the Aurora kinase enzyme.[4][5] While specific inhibitory concentrations (e.g., IC₅₀ values) for this compound have not been published, its structural features align with those of other known kinase inhibitors.
Inhibitors of Aurora kinases can disrupt the mitotic process in several ways. For instance, inhibition of Aurora A can lead to defects in centrosome maturation and spindle assembly, resulting in mitotic arrest and apoptosis.[12] Inhibition of Aurora B can cause chromosome misalignment, failure of cytokinesis, and endoreduplication, ultimately leading to cell death.[12]
Caption: Potential mechanism of action via Aurora kinase inhibition during mitosis.
Future Directions
The initial synthesis and structural characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid have laid the groundwork for further investigation into its biological activities. Key future research directions should include:
Quantitative Biological Assays: Determining the specific inhibitory activity (e.g., IC₅₀ values) of the compound against Aurora A and Aurora B kinases is essential to validate its potential as a targeted anticancer agent.
In Vitro and In Vivo Studies: Evaluating the antiproliferative effects of the compound in various cancer cell lines and subsequent testing in preclinical animal models would be the next logical steps in its development.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound could lead to the discovery of derivatives with enhanced potency and selectivity for Aurora kinases.
Conclusion
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a readily synthesizable isoxazole derivative with potential as an antitumor agent through the inhibition of Aurora kinases. While further studies are required to quantify its biological activity and elucidate its precise mechanism of action, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. The well-defined synthetic route and intriguing biological hypothesis make it a compelling candidate for further investigation in the field of oncology.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a h...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details the analytical techniques and experimental protocols utilized to confirm its molecular structure, presenting key data in a clear and accessible format for researchers, scientists, and professionals in drug development.
The synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a multi-step process involving the formation of an isoxazole ester intermediate followed by hydrolysis.[2][3]
Experimental Protocol: Synthesis
A mixture of 4-methoxybenzaldehyde oxime (1 g, 0.0066 mmol), ethyl acetoacetate (1.7219 g, 0.0132 mmol), and chloramine-T trihydrate (1.8591 g, 0.0066 mmol) is warmed on a water bath for 3 hours.[2] After cooling to room temperature, the sodium chloride byproduct is filtered off and washed with ethanol. The combined filtrate is evaporated under vacuum. The resulting residue is extracted with ether, washed successively with water, 10% sodium hydroxide, and a saturated brine solution. The organic layer is then dried over anhydrous sodium sulfate.[2] Evaporation of the solvent yields the isoxazole ester. This ester is subsequently refluxed with 10% NaOH for 4 hours.[2][3] Finally, the reaction mixture is acidified with dilute HCl to yield the title compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[2][3]
Synthesis Workflow
Caption: Flowchart of the synthesis of the title compound.
Structure Elucidation Techniques
The definitive structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid was established using a combination of spectroscopic and crystallographic methods.
X-Ray Crystallography
Single-crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
Experimental Protocol: X-Ray Crystallography
Yellow block-like crystals of the compound were grown. A suitable crystal was mounted on a Bruker APEXII CCD diffractometer. Data was collected at 296 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved using SHELXS97 and refined using SHELXL97.
Crystallographic Data
Parameter
Value
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
6.4147 (2)
b (Å)
14.6321 (6)
c (Å)
11.9911 (5)
β (°)
97.220 (2)
Volume (ų)
1116.57 (7)
Z
4
Calculated Density (Mg/m³)
1.387
R-factor
0.045
wR-factor
0.125
Table 1: Crystallographic data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[3]
The crystal structure reveals that the dihedral angle between the phenyl and isoxazole rings is 42.52 (8)°. The carboxylic acid group is nearly coplanar with the isoxazole ring.[3]
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the carboxylic acid proton.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
-COOH
> 10.0
singlet
Aromatic (ortho to OMe)
~ 7.0
doublet
Aromatic (meta to OMe)
~ 7.8
doublet
-OCH₃
~ 3.9
singlet
-CH₃
~ 2.5
singlet
Table 2: Predicted ¹H NMR spectral data.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
-COOH
> 165
C=O (isoxazole)
~ 160
C-O (isoxazole)
~ 170
Aromatic C-OMe
~ 160
Aromatic CH
114 - 130
Aromatic C (ipso to isoxazole)
~ 120
Aromatic C (ipso to OMe)
~ 160
-OCH₃
~ 55
-CH₃
~ 12
Table 3: Predicted ¹³C NMR spectral data.
3.2.3. Mass Spectrometry (Predicted)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the isoxazole ring.
Molecular Ion (M⁺): m/z = 233
Key Fragments:
m/z = 188 [M - COOH]⁺
m/z = 135 [CH₃OC₆H₄C≡O]⁺
m/z = 107 [CH₃OC₆H₄]⁺
m/z = 77 [C₆H₅]⁺
Biological Activity and Signaling Pathway
Isoxazole derivatives are known to exhibit a wide range of biological activities, including antitumor properties.[2] 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has been investigated for its potential as an antitumor agent, specifically as an inhibitor of Aurora kinases.[2]
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is implicated in various cancers, making them attractive targets for cancer therapy. Inhibition of Aurora kinases disrupts cell division, leading to apoptosis in cancer cells.
Aurora Kinase Inhibition Signaling Pathway
Caption: Inhibition of Aurora Kinase disrupts mitosis, leading to apoptosis.
Conclusion
The structural elucidation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is well-established through a combination of synthetic chemistry and detailed X-ray crystallographic analysis. While experimental spectroscopic data is not widely published, predictive analysis provides a clear expectation of its NMR and mass spectral characteristics. The compound's potential as an Aurora kinase inhibitor highlights its relevance in the field of drug discovery and development, warranting further investigation into its biological activity and mechanism of action. This guide provides a foundational understanding for researchers and scientists working with this and similar isoxazole-based compounds.
An In-Depth Technical Guide to the Isoxazole Derivative C12H11NO4
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the isoxazole derivative with the molecular formula C12H11NO4, identified as 4-acetyl-3-(2-methoxy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoxazole derivative with the molecular formula C12H11NO4, identified as 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone . This document summarizes its chemical identity, and available data on its synthesis and biological activities based on current scientific literature.
Chemical Identity and Synonyms
The compound of interest is an isoxazole derivative belonging to the isoxazolone subclass.
Table 1: Chemical Identifiers
Identifier
Value
IUPAC Name
4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone
Molecular Formula
C12H11NO4
Molecular Weight
233.22 g/mol
CAS Number
Not available
Currently, there are no widely recognized synonyms for 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone in the surveyed literature.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone are limited. The following table summarizes the currently available information.
Table 2: Physicochemical Data
Property
Value
Source
Melting Point
Not available
Boiling Point
Not available
Density
Not available
Solubility
Not available
Further experimental determination of these properties is required for a complete physicochemical profile.
Synthesis
The synthesis of 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone has been reported in the scientific literature.[1] While the detailed experimental protocol from the original publication is not readily accessible, a general synthetic approach for similar 3-aryl-4-acyl-5(4H)-isoxazolones involves a multi-component reaction.
General Experimental Protocol for the Synthesis of 3-Aryl-4-acyl-5(4H)-isoxazolones
A common synthetic route to this class of compounds is the one-pot condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. The reaction can be catalyzed by various reagents and is often performed in a suitable solvent system.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 4-acetyl-3-aryl-5(4H)-isoxazolones.
Biological Activity
Specific biological activity data for 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone is not extensively documented in publicly available literature. However, the isoxazole and isoxazolone scaffolds are present in a wide range of biologically active molecules, exhibiting various therapeutic properties.
Isoxazole derivatives have been reported to possess a broad spectrum of pharmacological activities, including:
Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[2][3]
Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.
Anticancer: Showing cytotoxic effects against various cancer cell lines.[4][5]
The biological activities of isoxazole derivatives are highly dependent on the nature and position of the substituents on the isoxazole ring. Therefore, it is plausible that 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone may exhibit biological activity, but this requires experimental validation.
Potential Signaling Pathways
Given the known activities of other isoxazole-containing compounds, potential (though currently hypothetical) signaling pathways that could be modulated by this derivative are depicted below. These diagrams are illustrative and based on the activities of structurally related compounds, not on direct evidence for 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone.
Hypothetical Anti-inflammatory Signaling Pathway:
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
Caption: Hypothetical induction of apoptosis in a cancer cell.
Future Directions
The isoxazole derivative 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone represents a potentially interesting scaffold for further investigation. Key areas for future research include:
Detailed Synthesis and Characterization: Elucidation and publication of a detailed, reproducible synthetic protocol, along with comprehensive spectral and physicochemical characterization.
Biological Screening: A broad-based biological screening to identify potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory assays.
Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the specific molecular targets and signaling pathways involved.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the relationship between chemical structure and biological activity, which can guide the development of more potent and selective compounds.
This technical guide serves as a foundational document based on the currently available information. Further experimental work is crucial to fully understand the chemical and biological properties of 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone and to unlock its potential in drug discovery and development.
An In-depth Technical Guide to the General Biological Activities of Isoxazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals Abstract Isoxazole carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxazole carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The document details the synthetic strategies for preparing these compounds, elucidates their mechanisms of action through various signaling pathways, and presents a compilation of their quantitative biological data. Furthermore, it offers detailed experimental protocols for the evaluation of these biological activities, aiming to equip researchers and drug development professionals with the necessary information to advance the study and application of this promising class of molecules.
Introduction
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1][2] The incorporation of a carboxylic acid functional group onto this scaffold gives rise to isoxazole carboxylic acids, a class of compounds with a broad spectrum of pharmacological activities.[1][2] The unique structural and electronic properties of the isoxazole ring, combined with the reactivity of the carboxylic acid moiety, make these molecules attractive templates for the design and development of novel therapeutic agents.[3][4][5] This guide will delve into the core biological activities of isoxazole carboxylic acids, providing a technical resource for researchers in the field.
Synthesis of Isoxazole Carboxylic Acid Derivatives
The synthesis of isoxazole carboxylic acids and their derivatives can be achieved through various chemical strategies. Two common methods involve the preparation of 3-substituted-isoxazole-4-carboxylic acids and 5-phenyl-3-isoxazole carboxamides.
General Procedure for the Synthesis of 3-Substituted-Isoxazole-4-Carboxylic Acid
A widely used method for synthesizing 3-substituted-isoxazole-4-carboxylic acids involves the reaction of a respective oxime with ethyl acetoacetate, followed by hydrolysis.
Experimental Protocol:
Oxime Preparation: The respective aldehyde or ketone is treated with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
Cyclization: The oxime is then reacted with ethyl acetoacetate in the presence of anhydrous zinc chloride. This reaction leads to the formation of the isoxazole ring.
Hydrolysis: The resulting ethyl ester of the 3-substituted isoxazole-4-carboxylic acid is hydrolyzed using a suitable base, such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product.[2]
General Procedure for the Synthesis of 5-Phenyl-3-Isoxazole Carboxamides
The synthesis of 5-phenyl-3-isoxazole carboxamides typically starts from 5-phenylisoxazole-3-carboxylic acid, which is then coupled with various amines.
Experimental Protocol:
Acid Chloride Formation: 5-Phenylisoxazole-3-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the more reactive 5-phenylisoxazole-3-carbonyl chloride.[6]
Amide Coupling: The acid chloride is then reacted with a desired primary or secondary amine in the presence of a base to facilitate the formation of the amide bond, yielding the target 5-phenyl-3-isoxazole carboxamide derivative.[7]
Anticancer Activity
Isoxazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[8][9]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9][10][11] This process involves a cascade of signaling events that lead to the orderly dismantling of the cell.
Apoptosis Induction Pathway by Isoxazole Derivatives.
Quantitative Data: Anticancer Activity
The anticancer potency of isoxazole carboxylic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
Test compound (isoxazole carboxylic acid derivative)
Cancer cell line of interest
Procedure:
Cell Seeding:
Harvest and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[13]
Drug Treatment:
Prepare serial dilutions of the test compound in complete culture medium from a stock solution (typically dissolved in DMSO).
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
MTS Assay:
After the drug incubation period, add 20 µL of MTS reagent to each well.[14]
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
Gently shake the plate to ensure uniform color distribution.[13]
Data Acquisition and Analysis:
Measure the absorbance of each well at 490 nm using a microplate reader.
Subtract the average absorbance of the no-cell control wells from all other wells.
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[13]
Anti-inflammatory Activity
Certain isoxazole carboxylic acid derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][15][16]
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, isoxazole derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.[15][17]
COX Inhibition Pathway by Isoxazole Derivatives.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity of isoxazole derivatives is often assessed by their ability to inhibit COX enzymes, with IC50 values indicating their potency.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to evaluate the anti-inflammatory activity of test compounds.[18][19][20]
Materials:
Male Wistar rats (120-140 g)
Carrageenan solution (1% in saline)
Test compound (isoxazole carboxylic acid derivative)
Vehicle (e.g., 0.5% carboxymethylcellulose)
Standard anti-inflammatory drug (e.g., Indomethacin)
Plethysmometer
Procedure:
Animal Preparation:
Fast male Wistar rats for 12 hours before the experiment.[19]
Divide the rats into groups (control, standard, and test groups), with at least 5 rats per group.
Drug Administration:
Administer the test compound suspended in the vehicle to the test groups.
Administer the standard drug to the standard group.
Administer only the vehicle to the control group.[19]
Induction of Edema:
One hour after drug administration, induce paw edema by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[18][19]
Measurement of Paw Volume:
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at hourly intervals for up to 5 hours thereafter.[18][19]
Data Analysis:
Calculate the volume of edema as the difference between the paw volume at each time point and the baseline paw volume.
Calculate the percentage inhibition of edema for each treated group compared to the control group.[19]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[21][22][23]
Materials:
COX-1 and COX-2 enzymes (human or ovine)
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Heme (cofactor)
Arachidonic acid (substrate)
Test compound (isoxazole carboxylic acid derivative)
Saturated Stannous Chloride solution (to stop the reaction)
LC-MS/MS system for prostaglandin analysis
Procedure:
Reaction Setup:
In a reaction tube, combine the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
Add the test compound at various concentrations. Include a control with no inhibitor.
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[21][22]
Initiation and Termination of Reaction:
Initiate the enzymatic reaction by adding arachidonic acid.
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.
Stop the reaction by adding a saturated stannous chloride solution.[22]
Prostaglandin Quantification:
Extract the prostaglandins from the reaction mixture.
Quantify the amount of prostaglandins (e.g., PGE2) produced using a validated LC-MS/MS method.[21]
Data Analysis:
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[21]
Antimicrobial Activity
Isoxazole carboxylic acid derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
This method is a standard procedure for determining the MIC of an antimicrobial agent.[3][24][25][26][27]
Materials:
96-well microtiter plates
Bacterial or fungal strains
Appropriate liquid growth medium (e.g., Mueller-Hinton broth)
Test compound (isoxazole carboxylic acid derivative)
Standard antimicrobial agent (positive control)
Sterile saline or PBS
Procedure:
Inoculum Preparation:
Prepare a standardized suspension of the test microorganism from a fresh culture to a concentration of approximately 1.5 x 10⁸ CFU/mL.[24]
Serial Dilution of Test Compound:
Prepare a stock solution of the test compound.
Perform two-fold serial dilutions of the compound in the growth medium directly in the wells of a 96-well plate.[24][25]
Inoculation:
Inoculate each well containing the diluted compound with the standardized microbial suspension. The final inoculum concentration should be around 5 x 10⁵ CFU/mL.
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).[24]
Incubation:
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[24]
MIC Determination:
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[26]
Conclusion
Isoxazole carboxylic acids and their derivatives constitute a valuable and promising class of compounds in drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of new therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the potential of these fascinating molecules. Continued investigation into the structure-activity relationships and mechanisms of action of isoxazole carboxylic acid derivatives will undoubtedly lead to the discovery of novel and more effective drugs.
Step-by-step synthesis protocol for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Application Note: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Introduction 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole class. Iso...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Introduction
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a detailed, step-by-step protocol for the chemical synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, intended for researchers in organic synthesis and medicinal chemistry.
Experimental Protocol
This synthesis is a two-step process that begins with the formation of an isoxazole ester, followed by hydrolysis to yield the final carboxylic acid product.
Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
This step involves a condensation reaction to form the isoxazole ring.
Materials:
4-Methoxybenzaldehyde oxime
Ethyl acetoacetate
Chloramine-T trihydrate
Ethanol
Diethyl ether
10% Sodium hydroxide (NaOH) solution
Saturated brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, create a mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol).[1][2]
Warm the reaction mixture on a water bath for 3 hours.[1][2]
After the reaction period, allow the mixture to cool to room temperature.[1][2]
The solid sodium chloride that forms is removed by filtration and washed with ethanol.[1][2]
Combine the filtrate and the ethanol washings and evaporate the solvent under vacuum.[1][2]
Extract the resulting residue with 25 mL of diethyl ether.[1][2]
Wash the ether layer successively with 25 mL of water, 25 mL of 10% sodium hydroxide solution, and 10 mL of saturated brine solution.[1][2]
Dry the organic layer over anhydrous sodium sulfate.[1][2]
Evaporate the solvent to yield the crude ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate as a white solid.[1][2]
Step 2: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
This step involves the hydrolysis of the ester to the carboxylic acid.
Application Note: 1H and 13C NMR Assignment for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals. Core Requirements: This document provides detailed predicted ¹H and ¹³C NMR spectral data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed predicted ¹H and ¹³C NMR spectral data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, along with standardized experimental protocols for NMR data acquisition. The data is presented in a clear, tabular format for easy reference.
Introduction
Predicted NMR Data
The predicted ¹H and ¹³C NMR data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid are summarized in the tables below. These predictions are based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~10-12
Broad Singlet
1H
COOH
~7.7-7.9
Doublet
2H
H-2', H-6'
~6.9-7.1
Doublet
2H
H-3', H-5'
~3.8
Singlet
3H
OCH₃
~2.5
Singlet
3H
CH₃
Table 2: Predicted ¹³C NMR Data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Chemical Shift (δ, ppm)
Assignment
~170-175
C-5
~165-170
COOH
~160-165
C-3
~160-163
C-4'
~128-130
C-2', C-6'
~120-125
C-1'
~114-116
C-3', C-5'
~110-115
C-4
~55-56
OCH₃
~12-15
CH₃
Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.
Experimental Protocols
The following are detailed protocols for acquiring ¹H and ¹³C NMR spectra.
1. Sample Preparation
Weigh approximately 5-10 mg of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect the chemical shifts.
Transfer the solution to a 5 mm NMR tube.
Ensure the solution is clear and free of any particulate matter.
2. ¹H NMR Spectroscopy Protocol
Instrument: A 400 MHz or higher field NMR spectrometer.
Solvent: CDCl₃ or DMSO-d₆.
Temperature: 298 K.
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Acquisition Parameters:
Spectral Width: 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay (d1): 1-5 seconds.
Number of Scans: 16-64, depending on the sample concentration.
Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
Integrate the signals.
Analyze the multiplicities (singlet, doublet, triplet, etc.).
3. ¹³C NMR Spectroscopy Protocol
Instrument: A 100 MHz or higher field NMR spectrometer.
Solvent: CDCl₃ or DMSO-d₆.
Temperature: 298 K.
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
Acquisition Parameters:
Spectral Width: 200-240 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds.
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Processing:
Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
Phase correct the spectrum.
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Structural Assignment and Logic
The following diagram illustrates the molecular structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid with the atom numbering used for the NMR assignments.
Figure 1. Molecular structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid with atom numbering.
The workflow for NMR-based structural elucidation is a systematic process that involves several key stages, from sample preparation to final data analysis and interpretation. This process ensures that the structural information obtained is accurate and reliable.
Application Note: Mass Spectrometry Fragmentation Analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines the predicted mass spectrometry fragmentation pattern of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the predicted mass spectrometry fragmentation pattern of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Understanding the fragmentation behavior of this heterocyclic compound is crucial for its unambiguous identification, structural elucidation, and metabolic studies. The proposed fragmentation pathway is based on established principles of mass spectrometry and analysis of structurally related compounds. Detailed experimental protocols for acquiring mass spectrometry data are also provided.
Introduction
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid belongs to the isoxazole class of heterocyclic compounds, which are known for their diverse biological activities. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of chemical compounds by analyzing their fragmentation patterns upon ionization. This application note serves as a technical guide to the anticipated fragmentation of the title compound under electron ionization (EI) conditions.
Predicted Fragmentation Pathway
The fragmentation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is expected to proceed through several key steps, initiated by the formation of the molecular ion [M]•+. The proposed pathway involves characteristic cleavages of the isoxazole ring, the methoxyphenyl group, and the carboxylic acid moiety.
The primary fragmentation events are hypothesized to be:
Loss of the carboxylic acid group: Cleavage of the C-C bond adjacent to the isoxazole ring can result in the loss of the carboxyl group (•COOH), a common fragmentation for carboxylic acids.[1]
Decarboxylation: The loss of a carbon dioxide (CO2) molecule is another potential fragmentation pathway for the carboxylic acid.
Cleavage of the methoxy group: The methoxyphenyl moiety is expected to undergo fragmentation via the loss of a methyl radical (•CH3) or a methoxy radical (•OCH3).[2]
Isoxazole ring cleavage: A characteristic fragmentation of the isoxazole ring involves the cleavage of the weak N-O bond, which can lead to the formation of various fragment ions.[3][4]
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The relative intensities are hypothetical and would need to be confirmed by experimental data.
m/z (Mass-to-Charge Ratio)
Proposed Fragment Structure / Neutral Loss
Predicted Relative Intensity
247
[M]•+ (Molecular Ion)
High
232
[M - •CH3]+
Moderate
202
[M - •COOH]+
Moderate to High
203
[M - CO2]+
Moderate
135
[C8H7O2]+ (p-methoxybenzoyl cation)
High
107
[C7H7O]+
Moderate
77
[C6H5]+
Low
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for the analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
1. Sample Preparation:
Dissolve 1 mg of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
For GC-MS analysis, derivatization may be required to increase volatility. A common method is esterification of the carboxylic acid group (e.g., with diazomethane or by Fischer esterification).
2. Instrumentation:
Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of aromatic and heterocyclic compounds (e.g., a DB-5 or equivalent 5%-phenyl-95%-dimethylpolysiloxane column).
Mass Spectrometer (MS): A single quadrupole or ion trap mass spectrometer with an electron ionization source.
3. GC-MS Parameters:
Injector Temperature: 250 °C
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 10 °C/min to 280 °C.
Final hold: 5 minutes at 280 °C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Ion Source Temperature: 230 °C
Electron Energy: 70 eV
Mass Range: m/z 50-350
4. Data Analysis:
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
Extract the mass spectrum corresponding to the chromatographic peak of the compound.
Identify the molecular ion peak and major fragment ions.
Compare the obtained fragmentation pattern with the predicted pathway for structural confirmation.
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the logical relationship of the predicted fragmentation cascade of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Caption: Proposed fragmentation pathway of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
HPLC method development for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid analysis
High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Abstract...
Author: BenchChem Technical Support Team. Date: December 2025
High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The protocol outlines a systematic approach to method development, including instrument setup, mobile phase and column selection, and optimization of chromatographic conditions. The provided methodologies are intended to serve as a starting point for researchers, enabling them to establish a reliable analytical method for this compound in various sample matrices.
Introduction
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a systematic approach to developing a stability-indicating HPLC method for its analysis. The core of the method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity.
Physicochemical Properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.
The pKa of the carboxylic acid group is crucial for controlling retention in RP-HPLC. While no experimental value is available for the target compound, a similar structure, 5-Methyl-4-isoxazolecarboxylic acid, has a predicted pKa of 2.85. Therefore, maintaining the mobile phase pH below this value (e.g., pH < 2.5) is recommended to ensure the analyte is in its neutral, more retained form.
logP (Predicted)
The octanol-water partition coefficient (logP) is an indicator of a compound's hydrophobicity. While an experimental value is unavailable, the presence of a phenyl and methoxy group suggests moderate hydrophobicity, making it suitable for reversed-phase chromatography.
UV Absorbance
The molecule contains chromophores (methoxyphenyl and isoxazole rings) that allow for UV detection. The optimal detection wavelength should be determined experimentally using a photodiode array (PDA) detector, but a starting wavelength of 254 nm or 275 nm is recommended based on the aromatic nature of the compound.
Experimental Protocols
Instrumentation and Materials
Instrument/Material
Specification
HPLC System
A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatography Column
A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. Other stationary phases like C8 or phenyl columns can be explored for selectivity optimization.
Solvents
HPLC grade acetonitrile (ACN) and methanol (MeOH).
Reagents
Formic acid (FA), trifluoroacetic acid (TFA), or phosphoric acid (H3PO4) for mobile phase pH adjustment. HPLC grade water.
Standard
A well-characterized reference standard of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL):
Accurately weigh approximately 10 mg of the 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid reference standard.
Dissolve the standard in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water mixture) in a volumetric flask.
Sonicate for 5-10 minutes to ensure complete dissolution.
Working Standard Solutions:
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the desired concentration range for linearity assessment.
Sample Preparation:
The sample preparation method will depend on the matrix. For drug substance analysis, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, extraction or precipitation techniques may be necessary. All samples should be filtered through a 0.45 µm syringe filter before injection.
HPLC Method Development Workflow
The following workflow provides a systematic approach to developing a robust HPLC method.
Caption: A logical workflow for HPLC method development.
Recommended Starting HPLC Conditions
The following table summarizes the recommended starting parameters for the HPLC method development.
Parameter
Recommended Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
30% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
254 nm (or optimal wavelength determined by PDA)
Data Presentation and Results
The following tables should be used to summarize the data obtained during method development and validation.
Table 1: System Suitability Parameters
Parameter
Acceptance Criteria
Observed Value
Tailing Factor (T)
T ≤ 2.0
Theoretical Plates (N)
N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)
RSD ≤ 2.0%
Table 2: Linearity Data
Concentration (µg/mL)
Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
≥ 0.999
Table 3: Accuracy (Recovery) Data
Spiked Level
Amount Added (µg/mL)
Amount Found (µg/mL)
Recovery (%)
80%
100%
120%
Table 4: Precision Data
Repeatability (Intra-day) RSD%
Intermediate Precision (Inter-day) RSD%
Peak Area
Retention Time
Signaling Pathways and Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: The experimental workflow for HPLC analysis.
Conclusion
This application note provides a detailed protocol and a systematic approach for developing a reliable RP-HPLC method for the quantitative analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. By following the outlined steps for column and mobile phase selection, pH control, and gradient optimization, researchers can establish a robust and accurate analytical method suitable for various applications in the pharmaceutical industry. The provided tables and diagrams serve as a guide for data presentation and visualization of the experimental workflow. Further method validation according to ICH guidelines is necessary to ensure the method is suitable for its intended purpose.
Application Notes and Protocols for In-Vitro Kinase Assays: Evaluating 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a Potential Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are pivotal regulators of mitosis. Their overexpress...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are pivotal regulators of mitosis. Their overexpression is frequently correlated with tumorigenesis, making them attractive targets for anticancer drug development. Isoxazole derivatives have emerged as a promising scaffold in the design of kinase inhibitors. This document provides a detailed protocol for evaluating the inhibitory potential of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a compound with suggested anti-tumor activity, against Aurora kinases using in-vitro assays. While specific inhibitory data for this particular compound is not yet publicly available, the protocols outlined here provide a robust framework for its characterization and for the screening of analogous compounds.
Target Kinase Family: Aurora Kinases
Aurora kinases play essential roles in cell cycle progression, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Their dysregulation can lead to genomic instability, a hallmark of cancer. Therefore, small molecule inhibitors of Aurora kinases are of significant therapeutic interest.
Image of the chemical structure would be placed here in a real document.
Rationale for Screening: The isoxazole core is a common motif in kinase inhibitors, and preliminary studies have suggested potential antitumor activity of this compound, possibly through the inhibition of Aurora kinases.
Data Presentation: Reference Inhibitors
To provide a benchmark for evaluating novel compounds, the following table summarizes the IC50 values of several well-characterized Aurora kinase inhibitors.
Two common methods for in-vitro kinase assays are presented below: a luminescence-based assay for high-throughput screening and a radiometric assay, often considered the gold standard.
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
Recombinant human Aurora A or Aurora B kinase
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (or other test compounds)
ATP
Suitable kinase substrate (e.g., Kemptide)
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well assay plates
Plate reader capable of measuring luminescence
Procedure:
Compound Preparation: Prepare a 10-point serial dilution of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in 100% DMSO, starting from 10 mM. Subsequently, prepare an intermediate dilution in the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
Assay Setup:
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
Add 2 µL of Aurora kinase (concentration to be optimized, e.g., 5-10 ng/µL) in Kinase Assay Buffer to all wells except the "no enzyme" control.
Prepare a master mix of substrate and ATP in Kinase Assay Buffer.
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final ATP concentration should be at or near the Km for the specific kinase.
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
Signal Generation:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30 minutes, protected from light.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
Subtract the "no enzyme" control readings from all other wells.
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and "no enzyme" control (100% inhibition).
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Radiometric Kinase Assay using [γ-³³P]-ATP
This classic method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.
Materials:
Recombinant human Aurora A or Aurora B kinase
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (or other test compounds)
Application Notes and Protocols for Cell-based Assays Using 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a small molecule belonging to the isoxazole class of heterocyclic compounds. Isoxazo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a small molecule belonging to the isoxazole class of heterocyclic compounds. Isoxazoles are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The structural characteristics of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid suggest its potential as a modulator of cellular pathways. Preliminary structural studies have indicated a potential for this compound to exhibit antitumor activity, possibly through the inhibition of enzymes such as aurora kinase, though this requires experimental validation.[6][7][8]
These application notes provide a detailed protocol for evaluating the cytotoxic effects of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid on cancer cell lines using a common cell viability assay.
Hypothetical Mechanism of Action
While the precise mechanism of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is yet to be fully elucidated, many small molecule inhibitors targeting cell proliferation act on key signaling pathways. A hypothetical pathway that could be targeted is the Aurora Kinase pathway, which is crucial for cell cycle regulation. Inhibition of Aurora Kinase can lead to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway of the compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the half-maximal inhibitory concentration (IC50) of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in two different human cancer cell lines after a 48-hour treatment period.
Cell Line
Cancer Type
IC50 (µM)
HeLa
Cervical Cancer
15.2
A549
Lung Cancer
25.8
Experimental Protocols
A foundational protocol for determining the cytotoxic effects of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Cell Culture and Maintenance
A crucial first step is to establish and maintain healthy cancer cell line cultures to ensure consistent and reproducible experimental outcomes.
Materials:
Human cancer cell line (e.g., HeLa, A549)
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Phosphate-Buffered Saline (PBS), sterile
Trypsin-EDTA (0.25%)
Culture flasks or plates
Incubator (37°C, 5% CO2)
Procedure:
Thawing Cells: Rapidly thaw a cryovial of frozen cells in a 37°C water bath.
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
Centrifuge at 300 x g for 5 minutes.
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
Transfer the cell suspension to an appropriate culture flask.
Maintaining Cultures: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
Sub-culturing (Passaging): When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete growth medium and transfer a fraction of the cell suspension to a new flask with fresh medium.[10]
MTT Cell Viability Assay
This protocol details the steps to assess cell viability after treatment with 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Materials:
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid stock solution (e.g., 10 mM in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well flat-bottom plates
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in complete growth medium from the stock solution.
Aspirate the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Addition and Incubation:
After the treatment period, add 10 µL of MTT solution to each well.[9]
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.
Solubilization:
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
Gently mix on an orbital shaker to ensure complete dissolution.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance from wells containing only medium and MTT.
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Application Notes and Protocols: Derivatization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals Introduction Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] The isoxazole scaffold serves as a versatile template for the development of novel therapeutic agents.[2] The derivatization of the carboxylic acid group at the 4-position of the isoxazole ring, particularly through the formation of amides, offers a valuable strategy to generate libraries of new chemical entities with potentially enhanced biological profiles and improved pharmacokinetic properties.[2][3]
This application note provides detailed protocols for the synthesis of a library of amide derivatives from 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and their subsequent biological screening for potential anticancer and antimicrobial activities.
Experimental Workflow
The overall workflow for the derivatization and biological screening of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is depicted below.
Caption: Experimental workflow for the synthesis and biological screening of an isoxazole-carboxamide library.
Materials and Methods
Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide Derivatives
The synthesis of the amide library from 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is achieved through a reliable and widely used peptide coupling method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Protocol for Amide Synthesis:
Preparation: In a round-bottom flask, dissolve 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF).
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution.
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise while stirring.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
Purification: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Biological Screening Protocols
The colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability and proliferation.
Protocol for MTT Assay:
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole-carboxamide derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol for MIC Assay:
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
Serial Dilution: Perform a serial dilution of the synthesized compounds in a suitable broth medium in a 96-well microtiter plate.
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Representative Data
The following table presents representative quantitative data for a hypothetical library of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide derivatives, illustrating potential outcomes of the biological screening.
Compound ID
R Group (Amine)
Anticancer Activity (HeLa, IC₅₀ in µM)
Antimicrobial Activity (S. aureus, MIC in µg/mL)
ISOX-01
-NH-CH₂-Ph
15.2
32
ISOX-02
-NH-(4-Cl-Ph)
8.5
16
ISOX-03
-NH-(4-OCH₃-Ph)
22.1
64
ISOX-04
-N(CH₃)₂
> 100
> 128
ISOX-05
Piperidin-1-yl
45.6
64
Doxorubicin
(Positive Control)
0.5
N/A
Ciprofloxacin
(Positive Control)
N/A
2
Potential Mechanism of Action: PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[4] Some heterocyclic compounds have been shown to exert their anticancer effects by inhibiting components of this pathway.[4] The derivatization of the isoxazole core could lead to compounds that modulate this pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by isoxazole derivatives.
Conclusion
The derivatization of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid into a library of amide derivatives is a promising strategy for the discovery of novel bioactive compounds. The protocols outlined in this application note provide a comprehensive framework for the synthesis and subsequent biological evaluation of these derivatives. The systematic screening of such libraries can facilitate the identification of lead compounds with potent anticancer or antimicrobial activities and aid in the elucidation of structure-activity relationships, thereby guiding further drug development efforts.
Application Notes: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals. Introduction Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug disco...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug discovery.[1][2] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD utilizes small, low-molecular-weight compounds (fragments) to identify starting points for optimization.[1][2] These fragments, typically with a molecular weight under 300 Da, can explore chemical space more efficiently and often form high-quality interactions with their biological targets.[1][3] This document outlines the application of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound, as a hypothetical fragment in an FBDD campaign against Aurora Kinase A, a key target in oncology. Isoxazole derivatives have been noted for their potential as antitumor agents, making this a scientifically plausible starting point for a drug discovery project.[4][5]
The Fragment: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an ideal candidate for a fragment library. Its key features include:
Low Molecular Weight: With a molecular weight of 233.22 g/mol , it adheres to the "Rule of Three" often applied in FBDD.[3][4]
Structural Motifs: It contains a substituted isoxazole ring, a common scaffold in medicinal chemistry, providing a rigid core for building upon.[4][5]
Functionality: The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the methoxyphenyl group can engage in hydrophobic and aromatic interactions.
Hypothetical Target: Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. Its overexpression is linked to various cancers, making it a validated target for anticancer therapies. The ATP-binding pocket of Aurora Kinase A is a well-characterized site for inhibitor development, suitable for an FBDD approach. The potential antitumor activity of isoxazole derivatives has been previously suggested, including against aurora kinase.[4][6]
Experimental Protocols and Workflow
The FBDD process is an iterative cycle of design, testing, and analysis.[2][7] The workflow for screening 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora Kinase A would involve primary screening, hit validation, and structural biology studies, followed by fragment evolution.
Primary Fragment Screening
The initial step is to screen a library of fragments to identify any that bind to the target protein. Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragments (micromolar to millimolar range).[8][9]
SPR is a label-free technique used to measure binding events in real-time.[9]
Immobilization: Recombinant human Aurora Kinase A is immobilized on a CM5 sensor chip via standard amine coupling chemistry.
Fragment Preparation: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is dissolved in a buffer (e.g., PBS with 2% DMSO) to create a stock solution, from which serial dilutions are made (e.g., 10 µM to 2 mM).
Binding Analysis: The fragment solutions are injected over the sensor chip surface. A reference flow cell is used for background subtraction.
Data Collection: Binding is measured in Resonance Units (RU). A steady-state affinity model is used to determine the dissociation constant (Kd).
Hit Validation and Orthogonal Screening
Positive hits from the primary screen must be validated using an independent, orthogonal method to eliminate false positives.[9]
Protocol: Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful technique for detecting ligand binding to a macromolecule.
Sample Preparation: A solution of Aurora Kinase A (e.g., 10-20 µM) is prepared in a deuterated buffer. The fragment is added to a final concentration of 100-500 µM.
NMR Experiment: A series of 1D proton NMR spectra are acquired with and without selective saturation of the protein resonances.
Data Analysis: Subtraction of the on-resonance spectrum from the off-resonance spectrum reveals signals only from the fragment that has bound to the protein. The presence of signals in the difference spectrum confirms binding.
Structural Characterization
To enable rational drug design, the precise binding mode of the fragment must be determined.[10]
Protocol: X-ray Crystallography
Crystallization: Crystals of Aurora Kinase A are grown using vapor diffusion (hanging or sitting drop).
Fragment Soaking: The crystals are soaked in a solution containing a high concentration (e.g., 5-10 mM) of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Data Collection and Structure Determination: The soaked crystals are cryo-cooled, and X-ray diffraction data are collected at a synchrotron source.[11] The resulting electron density map is analyzed to reveal the binding pose of the fragment within the protein's active site.[11]
Fragment Elaboration (Hypothetical)
With the binding mode confirmed, the fragment can be optimized to improve its potency and drug-like properties. This can be achieved through:
Fragment Growing: Adding new functional groups to the fragment to make additional interactions with the target.[3] For example, the carboxylic acid could be extended to interact with a nearby basic residue.
Fragment Linking: If another fragment is found to bind in a proximal pocket, the two can be chemically linked to create a more potent molecule.[3]
Data Presentation
The following table summarizes hypothetical quantitative data from the screening and initial characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora Kinase A.
Parameter
Value
Method
Molecular Weight (Da)
233.22
-
ClogP
2.5
Calculated
Binding Affinity (Kd)
450 µM
Surface Plasmon Resonance
Ligand Efficiency (LE)
0.35 kcal/mol per heavy atom
Calculated
Binding Confirmation
Confirmed
STD-NMR
Binding Site
ATP-binding pocket
X-ray Crystallography
Visualizations
Fragment-Based Drug Discovery Workflow
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Hypothetical Aurora Kinase A Signaling Pathway
Caption: Simplified signaling pathway of Aurora Kinase A in mitosis.
Application Notes and Protocols for Solubilizing 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols and guidelines for the solubilization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid for various exper...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and guidelines for the solubilization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid for various experimental applications. Given the limited specific solubility data for this compound, the following protocols are based on the general properties of isoxazole-based carboxylic acids and established methods for solubilizing poorly water-soluble compounds.
Physicochemical Properties
A summary of the known physicochemical properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is presented in Table 1. Understanding these properties is crucial for selecting an appropriate solubilization strategy.
Table 1: Physicochemical Properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Poorly soluble in water, solubility increases with pH. Likely soluble in organic solvents like DMSO and DMF.
Inferred from structure and related compounds.
Solubilization Strategies
The presence of a carboxylic acid group suggests that the solubility of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is pH-dependent. At neutral or acidic pH, the compound is likely to be poorly soluble in aqueous solutions. The general approach involves preparing a concentrated stock solution in an organic solvent, followed by dilution into an aqueous buffer. Alternatively, for direct dissolution in aqueous media, adjusting the pH to the basic range is recommended.
A general workflow for selecting a solubilization strategy is outlined in the diagram below.
Caption: General workflow for solubilizing 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This is the most common and recommended first step for solubilizing poorly water-soluble compounds for in vitro assays.[3] Dimethyl sulfoxide (DMSO) is a widely used solvent due to its high solubilizing capacity and compatibility with many biological assays at low final concentrations.
Sterile microcentrifuge tubes or amber glass vials
Vortex mixer
Water bath or heating block (optional)
Sonicator (optional)
Procedure:
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.33 mg of the compound.
Dissolution:
Transfer the weighed compound into a sterile tube or vial.
Add the calculated volume of anhydrous DMSO.
Vortex the solution for 1-2 minutes to facilitate dissolution.
Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.[3]
Sonication (Optional): If precipitation persists, sonicate the solution in a bath sonicator for 5-15 minutes.[3]
Storage: Once the compound is fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to maintain stability.
Table 2: Preparation of Stock Solutions in DMSO
Desired Stock Concentration
Mass of Compound for 1 mL Stock
Mass of Compound for 5 mL Stock
10 mM
2.33 mg
11.66 mg
25 mM
5.83 mg
29.15 mg
50 mM
11.66 mg
58.30 mg
Note: It is crucial to empirically determine the maximum solubility in the chosen solvent. A structurally related compound, 5-methylisoxazole-4-carboxylic acid, is reported to be only slightly soluble in DMSO and methanol.[4] Therefore, starting with a lower concentration (e.g., 10 mM) is advisable.
Protocol 2: Preparation of Working Solutions for Biological Assays
Working solutions are prepared by diluting the concentrated stock solution into the appropriate aqueous buffer or cell culture medium. A common issue is precipitation upon dilution.
Important Considerations:
The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5% v/v) to avoid solvent-induced toxicity.[5][6][7][8]
Always include a vehicle control (the same final concentration of DMSO in the assay medium without the compound) in your experiments.[6]
Procedure:
Thaw Stock Solution: Remove an aliquot of the stock solution from the freezer and allow it to thaw at room temperature.
Dilution:
For accurate dilutions, especially for low final concentrations, it is recommended to perform serial dilutions.
Example for a 10 µM final concentration from a 10 mM stock:
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of the assay medium. This results in a 100 µM intermediate solution (1% DMSO).
Vortex the intermediate solution gently.
Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the assay medium. This results in a final concentration of 10 µM (0.1% DMSO).
Immediate Use: Use the prepared working solutions immediately to minimize the risk of precipitation over time.
Protocol 3: Solubilization using pH Adjustment
As a carboxylic acid, the solubility of the target compound in aqueous solutions is expected to increase significantly at a pH above its pKa. This method is useful when an organic solvent-free solution is required.
Suspension: Add the desired amount of the compound to the aqueous buffer.
Titration: While stirring, slowly add small increments of 1 M NaOH solution.
Monitoring: Monitor the pH and the dissolution of the compound. Continue adding NaOH until the compound is fully dissolved.
Final pH Adjustment: Adjust the final pH of the solution to the desired value for your experiment, ensuring it remains at a pH where the compound stays in solution.
Filtration: Filter the solution through a 0.22 µm filter to remove any remaining particulates.
Table 3: Recommended Solvents and Techniques
Method
Solvent/Reagent
Recommended Starting Concentration
Advantages
Disadvantages
Organic Stock Solution
DMSO
10-50 mM
High solubilizing power, compatible with many assays at low concentrations.
Potential for precipitation upon dilution, solvent toxicity at higher concentrations.
Ethanol
Lower than DMSO
Less toxic than DMSO for some cell lines.
Lower solubilizing power for many compounds compared to DMSO.
pH Adjustment
Aqueous Buffer + NaOH
Dependent on target concentration
Avoids organic solvents.
Requires careful pH control, may not be suitable for all experimental conditions.
Co-solvent System
Aqueous Buffer + Ethanol/PEG 400
Dependent on target concentration
Can improve solubility and prevent precipitation.[3]
May introduce additional variables to the experiment.
Troubleshooting
Problem: The compound precipitates when the DMSO stock solution is diluted into the aqueous medium.
Solutions:
Lower the final concentration: The compound may be exceeding its aqueous solubility limit.
Increase the final DMSO concentration: While keeping it below toxic levels (e.g., up to 1% for some cell lines), a slightly higher DMSO concentration may maintain solubility.[5]
Use a pre-warmed buffer: Adding the stock solution to a buffer at 37°C can sometimes prevent precipitation.[3]
Employ co-solvents: Including a small percentage of ethanol or PEG 400 in the final aqueous medium can enhance solubility.[3]
Use sonication: Briefly sonicate the final working solution after dilution.
The following diagram illustrates the decision-making process for troubleshooting precipitation.
Caption: Troubleshooting guide for precipitation upon dilution.
Disclaimer: The provided protocols are intended as a guide. It is essential to empirically determine the optimal solubilization conditions for your specific experimental setup and to validate the stability of the prepared solutions. Always consult the relevant safety data sheets (SDS) before handling any chemical.
Application Notes and Protocols for the Experimental Use of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole class of heterocyclic molecules. Iso...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole class of heterocyclic molecules. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This particular compound has been synthesized and preliminary research suggests its potential as an antitumor agent, possibly through the inhibition of Aurora kinases.[5][6][7] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.
These application notes provide a comprehensive guide for the experimental evaluation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a chemical probe, with a focus on its potential as an Aurora kinase inhibitor. The following sections detail protocols for in vitro biochemical assays and cell-based assays to characterize its activity.
The following diagram illustrates the central role of Aurora kinases in mitotic progression and the potential point of intervention for an inhibitor like 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Caption: Postulated inhibition of Aurora A and B kinases by the chemical probe.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described below.
This protocol is designed to measure the in vitro inhibitory activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against purified Aurora kinases. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ATP
Substrate peptide (e.g., Kemptide)
384-well white plates
Procedure:
Prepare a serial dilution of the test compound and control inhibitor in DMSO.
In a 384-well plate, add the kinase, substrate peptide, and either the test compound, control inhibitor, or DMSO (vehicle control).
Initiate the kinase reaction by adding ATP.
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid on the proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
Treat the cells with a serial dilution of the test compound for 72 hours.
Add MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Protocol 3: Western Blot Analysis of Aurora Kinase Downstream Targets
This protocol is used to assess the effect of the test compound on the phosphorylation of downstream targets of Aurora kinases in a cellular context. A common biomarker for Aurora B activity is the phosphorylation of histone H3 at serine 10 (pHH3-Ser10).
Culture cells to 70-80% confluency and treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
Lyse the cells and determine the protein concentration of the lysates.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and incubate with the primary antibody against phospho-Histone H3 (Ser10).
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Visualize the protein bands using a chemiluminescent substrate.
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Quantify the band intensities to determine the change in phosphorylation levels.
Caption: General workflow for Western blot analysis.
Conclusion
The provided application notes and protocols offer a structured approach for researchers to investigate the potential of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as an Aurora kinase inhibitor. By following these methodologies, researchers can generate robust quantitative data to characterize the biochemical and cellular activity of this compound, thereby elucidating its potential as a chemical probe for studying Aurora kinase biology and as a lead compound for anticancer drug development.
Synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride from the carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride from its correspo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride from its corresponding carboxylic acid. The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, enabling the formation of various derivatives such as amides, esters, and ketones. This protocol describes two common and effective methods for this synthesis: one utilizing thionyl chloride and the other employing oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). Both methods are known for their efficiency and the production of volatile byproducts, which simplifies the purification of the desired acyl chloride.[1][2][3]
Introduction
3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities.[4][5] The high reactivity of the acyl chloride moiety makes it a key functional group for introducing the isoxazole scaffold into various molecular frameworks through nucleophilic acyl substitution reactions. The synthesis of this compound from 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a critical step in the development of novel therapeutic agents.[4]
The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their reliability and the facile removal of byproducts (sulfur dioxide and hydrogen chloride from thionyl chloride; carbon dioxide, carbon monoxide, and hydrogen chloride from oxalyl chloride).[1][2][3][6] This document outlines detailed experimental procedures for both approaches.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride.
Experimental Protocols
Two primary methods for the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride are presented below.
Method A: Using Thionyl Chloride
This method involves the reaction of the carboxylic acid with thionyl chloride, which serves as both the reagent and solvent in some cases.[7][8] An inert solvent such as toluene can also be used.[8]
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Under a fume hood, carefully add an excess of thionyl chloride (approximately 5-10 equivalents). Alternatively, the carboxylic acid can be suspended in anhydrous toluene (e.g., 10 mL per gram of acid) followed by the addition of a smaller excess of thionyl chloride (e.g., 1.5-2.0 equivalents).[8]
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C, and toluene is 111 °C) and maintain for 2-4 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. Care should be taken to trap the volatile and corrosive byproducts.
The resulting crude 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by distillation under high vacuum.
Method B: Using Oxalyl Chloride and Catalytic DMF
This method is often preferred for its milder reaction conditions. Oxalyl chloride is a liquid that is easier to handle than thionyl chloride, and the reaction is typically carried out at room temperature.[7][9]
Anhydrous dichloromethane (DCM) or another inert solvent
N,N-Dimethylformamide (DMF), catalytic amount
Round-bottom flask
Magnetic stirrer
Gas outlet/bubbler
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in anhydrous DCM.
Add a catalytic amount of DMF (1-2 drops).
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise to the stirred suspension at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases and the reaction is complete (can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid).
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess oxalyl chloride.
The resulting crude 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride can be used directly in the next step.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride.
Caption: Workflow for the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride.
Safety Precautions
Both thionyl chloride and oxalyl chloride are toxic, corrosive, and react violently with water.[9] All manipulations should be carried out in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
The gaseous byproducts (HCl, SO₂, CO) are toxic and corrosive. Ensure that the reaction apparatus is equipped with a proper gas outlet or bubbler to neutralize these gases.
Use anhydrous solvents and dry glassware to prevent the hydrolysis of the chlorinating agents and the product acyl chloride.
By following these detailed protocols, researchers can reliably synthesize 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride for use in further synthetic applications.
Application Notes and Protocols for the Characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals These comprehensive application notes provide detailed protocols for the analytical characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the analytical characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. The following sections detail the methodologies for structural elucidation and purity assessment using a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural determination of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
Instrument Setup:
Spectrometer: 400 MHz or higher field NMR spectrometer.
Temperature: Set the probe temperature to 298 K (25 °C).
¹H NMR Acquisition:
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
Spectral Width: -2 to 12 ppm.
Number of Scans: 16-64, depending on sample concentration.
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
Relaxation Delay: 2-5 seconds.
2D NMR Acquisition (COSY, HSQC, HMBC):
Utilize standard pulse programs available in the spectrometer's software.
Optimize spectral widths and number of increments for adequate resolution.
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase and baseline correct the resulting spectra.
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Integrate the ¹H NMR signals and report chemical shifts (δ) in ppm.
Data Presentation:
Table 1: Expected NMR Data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Atom Assignment
¹H Chemical Shift (ppm, Multiplicity, J (Hz))
¹³C Chemical Shift (ppm)
CH₃ (isoxazole)
~2.5 (s)
~12
OCH₃
~3.8 (s)
~55
Aromatic CH
~7.0 (d, J ≈ 8.8)
~114
Aromatic CH
~7.8 (d, J ≈ 8.8)
~130
C=O
-
~165
C (isoxazole)
-
~110
C (isoxazole)
-
~160
C (isoxazole)
-
~170
C (aromatic)
-
~125
C (aromatic)
-
~162
COOH
~13.0 (br s)
-
Note: Expected values are based on typical chemical shifts for similar structures. Actual values must be determined experimentally.
Experimental Workflow:
NMR Spectroscopy Workflow
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which further confirms the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation:
Mass Spectrometer: Electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
ESI-MS Parameters:
Ionization Mode: ESI positive or negative ion mode. Negative ion mode is often suitable for carboxylic acids.
Capillary Voltage: 3-4 kV.
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.
Nebulizer Pressure: 30-50 psi.
Mass Range: Scan from m/z 50 to 500.
Data Analysis:
Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).
For HRMS, compare the measured exact mass with the calculated theoretical mass to confirm the elemental formula.
Analyze the fragmentation pattern to support the proposed structure.
Data Presentation:
Table 2: Mass Spectrometry Data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Parameter
Value
Molecular Formula
C₁₂H₁₁NO₄
Molecular Weight
233.22 g/mol
Ionization Mode
ESI-Negative
Expected [M-H]⁻ (m/z)
232.06
HRMS Calculated [M-H]⁻
232.0615
HRMS Measured [M-H]⁻
To be determined experimentally
Logical Relationship Diagram:
Mass Spectrometry Analysis Logic
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and for quantitative analysis. A reverse-phase HPLC method is typically suitable for this type of compound.
Experimental Protocol:
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
HPLC System and Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B).
Gradient Elution: A typical gradient might be:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Injection Volume: 10 µL.
Detector: UV-Vis detector set at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy, typically around 254 nm).
Data Analysis:
Record the chromatogram.
Determine the retention time of the main peak.
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Data Presentation:
Table 3: HPLC Purity Analysis Parameters
Parameter
Condition
Column
C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Detection Wavelength
~254 nm
Retention Time
To be determined experimentally
Purity (%)
To be determined experimentally
Experimental Workflow:
HPLC Analysis Workflow
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to empirically verify the molecular formula.
Experimental Protocol:
Sample Preparation: A small, accurately weighed amount of the dry, pure compound (typically 1-3 mg) is required.
Instrumentation: An automated elemental analyzer is used.
Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Data Analysis: The instrument software calculates the percentage of each element. The experimental percentages are then compared to the theoretical values calculated from the molecular formula.
Data Presentation:
Table 4: Elemental Analysis Data for C₁₂H₁₁NO₄
Element
Theoretical (%)
Experimental (%)
Carbon (C)
61.80
To be determined
Hydrogen (H)
4.75
To be determined
Nitrogen (N)
6.01
To be determined
Note: Experimental values should be within ±0.4% of the theoretical values.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.
Experimental Protocol:
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.
Data Collection:
Mount a suitable crystal on a goniometer head.
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).[1]
Structure Solution and Refinement:
Process the collected data to obtain a set of reflection intensities.
Solve the crystal structure using direct methods or Patterson methods.
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[1]
Data Presentation:
Table 5: Crystallographic Data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-Methoxyphenyl)-5-met...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Isoxazole Ring Formation
Problem: Low or No Yield of the Isoxazole Ester
Potential Cause
Suggested Solution
Inefficient Nitrile Oxide Formation: In syntheses proceeding via a nitrile oxide intermediate (e.g., from an oxime), the generation of the nitrile oxide may be slow or incomplete.
- Choice of Oxidant/Dehydrohalogenating Agent: For syntheses starting from an aldoxime, ensure the correct stoichiometry and appropriate choice of agent (e.g., Chloramine-T, N-chlorosuccinimide). The reaction may require gentle heating to initiate.[1][2] - In Situ Generation: Generate the nitrile oxide in the presence of the dipolarophile (e.g., ethyl acetoacetate) to minimize side reactions like dimerization.[3]
Side Reactions: The nitrile oxide intermediate is prone to dimerization to form furoxans, reducing the yield of the desired isoxazole.[3]
- Control Reaction Temperature: Maintain the recommended reaction temperature. Lower temperatures can sometimes reduce the rate of dimerization. - Slow Addition: If applicable, add the nitrile oxide precursor or the activating agent slowly to the reaction mixture containing the alkyne or alkene to keep the instantaneous concentration of the nitrile oxide low.
Poor Regioselectivity: In Claisen-type condensations (e.g., using a 1,3-dicarbonyl compound and hydroxylamine), a mixture of regioisomers can be formed.[4][5]
- Solvent and Base Selection: The choice of solvent and base can significantly influence the regioselectivity. Protic solvents like ethanol may favor one isomer, while aprotic solvents may favor another. Experiment with different bases such as sodium ethoxide, potassium carbonate, or an organic base. - pH Control: The pH of the reaction medium is a critical factor in determining the regioselectivity of the cyclization.[4]
Reaction Conditions Not Optimal: The reaction may be sensitive to temperature, reaction time, and solvent.
- Temperature Optimization: Some isoxazole formations require heating to proceed at a reasonable rate.[1][2] However, excessive heat can lead to decomposition. Monitor the reaction by TLC to determine the optimal temperature and time. - Solvent Choice: The polarity of the solvent can impact the reaction rate and yield. Solvents like ethanol, THF, or DMF are commonly used.[6]
Stage 2: Hydrolysis of the Ester to Carboxylic Acid
Problem: Incomplete Hydrolysis
Potential Cause
Suggested Solution
Insufficient Base or Acid: The amount of hydrolyzing agent (e.g., NaOH, LiOH, or acid) may not be sufficient to drive the reaction to completion.[7]
- Use of Excess Reagent: Employ a molar excess of the base or acid (typically 2-5 equivalents). - Monitor with TLC: Track the disappearance of the starting ester by thin-layer chromatography to ensure the reaction has gone to completion.
Steric Hindrance: The ester group may be sterically hindered, making it less accessible to the hydrolyzing agent.
- Increase Reaction Temperature and Time: Refluxing the reaction mixture for an extended period (e.g., 4-12 hours) is often necessary.[1][2] - Choice of Hydrolyzing Agent: Consider using stronger hydrolyzing conditions, such as a mixture of acetic acid and HCl, or 60% aqueous H2SO4, which have been shown to be effective for similar substrates.[8][9]
Low Solubility of the Ester: The isoxazole ester may have poor solubility in the aqueous-alcoholic solvent mixture typically used for hydrolysis.
- Co-solvent Addition: The addition of a co-solvent like tetrahydrofuran (THF) can help to solubilize the ester and improve the reaction rate.[7]
Problem: Degradation of the Isoxazole Ring
Potential Cause
Suggested Solution
Harsh Basic Conditions: The isoxazole ring can be susceptible to cleavage under strong basic conditions, especially at elevated temperatures.[10][11]
- Milder Base: Use a milder base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature or with gentle heating.[7][12] - Careful Monitoring: Monitor the reaction closely by TLC to minimize reaction time and prevent prolonged exposure to harsh conditions.
Harsh Acidic Conditions: Strong acidic conditions and high temperatures can also lead to ring opening or other side reactions.
- Control of Acidity and Temperature: Use the minimum concentration of acid and temperature required for the hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?
A1: Yields can vary significantly depending on the specific synthetic route and optimization of reaction conditions. While some literature procedures do not state the final yield, related isoxazole syntheses report yields ranging from moderate to good (e.g., 68-71% for a similar isoxazole ester).[13] Optimization of each step is crucial for maximizing the overall yield.
Q2: How can I confirm the formation of the correct regioisomer?
A2: The formation of the desired regioisomer, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, over the 5-(4-Methoxyphenyl)-3-methylisoxazole-4-carboxylic acid isomer can be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and NOE (Nuclear Overhauser Effect) experiments. X-ray crystallography provides definitive structural confirmation.[1][14]
Q3: What are some common impurities I might see in my final product?
A3: Common impurities can include unreacted starting materials (e.g., 4-methoxybenzaldehyde oxime, ethyl acetoacetate), the intermediate isoxazole ester, the undesired regioisomer, and byproducts from the decomposition of the isoxazole ring. Purification by recrystallization or column chromatography is often necessary to obtain the pure carboxylic acid.
Q4: Can I use a different starting material instead of 4-methoxybenzaldehyde oxime?
A4: Yes, alternative synthetic routes are available. For instance, a common method involves the 1,3-dipolar cycloaddition of a nitrile oxide (which can be generated in situ from the corresponding hydroxamoyl chloride) with an alkyne.[15] Another approach is the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[4] The choice of route will depend on the availability of starting materials and the desired substitution pattern.
Q5: The acidification of the reaction mixture after hydrolysis results in an oil instead of a solid precipitate. What should I do?
A5: Oiling out can occur if the product has a low melting point or if impurities are present. Try the following:
Scratch the inside of the flask: This can induce crystallization.
Seed the solution: If you have a small amount of pure solid, add a crystal to the solution.
Cool the solution: Place the flask in an ice bath to encourage precipitation.
Extraction: If the product remains an oil, extract it into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and evaporate the solvent. The resulting crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylate [1][2]
In a round-bottom flask, combine 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol).
Warm the mixture on a water bath for 3 hours.
Cool the reaction mixture to room temperature.
Filter the solid sodium chloride that has formed and wash it with a small amount of ethanol.
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
Extract the residue with diethyl ether (25 mL).
Wash the ether layer successively with water (25 mL), 10% aqueous sodium hydroxide (25 mL), and saturated brine solution (10 mL).
Dry the organic layer over anhydrous sodium sulfate.
Evaporate the solvent to yield the crude ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate.
Protocol 2: Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid [1][2]
Take the crude isoxazole ester obtained from Protocol 1 and add 10% aqueous sodium hydroxide solution.
Reflux the mixture for 4 hours.
After the reaction is complete (monitor by TLC), cool the reaction mass to room temperature.
Carefully acidify the solution with dilute hydrochloric acid until a precipitate forms.
Filter the solid product, wash with cold water, and dry to obtain the title compound.
The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Isoxazole Esters
Technical Support Center: Purification of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid by recrystallization. Troubleshooting Guide T...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Problem
Possible Cause(s)
Recommended Solution(s)
The compound does not dissolve in the hot solvent.
- The chosen solvent is unsuitable. - Insufficient solvent is used.
- Test the solubility of your compound in a variety of solvents. Good starting points for isoxazole carboxylic acids include ethanol, methanol, or a mixture of ethanol and water. - Gradually add more hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce your yield.[1]
No crystals form upon cooling.
- The solution is not supersaturated (too much solvent was used). - The compound is highly soluble in the cold solvent. - The solution cooled too quickly.
- Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again. - If the compound is too soluble, consider using a solvent/anti-solvent system. For example, dissolve the compound in a good solvent (like hot ethanol) and slowly add a poor solvent (like water or hexane) until the solution becomes cloudy.[2][3] - Allow the solution to cool to room temperature slowly, and then place it in an ice bath to promote crystallization.[1]
The compound "oils out" instead of crystallizing.
- The cooling process is too rapid. - The presence of impurities is depressing the melting point of the compound. - The chosen solvent is not ideal.
- Reheat the solution to dissolve the oil, and allow it to cool more slowly. Insulating the flask can help.[4] - If impurities are suspected, consider a pre-purification step like column chromatography. - Try a different solvent system. A solvent with a lower boiling point or different polarity might be more effective.[4]
Low recovery of purified crystals.
- Too much solvent was used, leading to significant loss of the compound in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with too much cold solvent.
- Use the minimum amount of hot solvent necessary to dissolve the compound.[1] - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[5] - Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
The purified crystals are discolored.
- The presence of colored impurities.
- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of your product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?
A1: While the ideal solvent must be determined experimentally, good starting points for isoxazole derivatives and carboxylic acids include ethanol, an ethanol/water mixture, or an ethyl acetate/hexane mixture.[2][3] Given the carboxylic acid moiety, polar solvents are generally a good choice.[4]
Q2: How can I determine the purity of my recrystallized product?
A2: The purity of your compound can be assessed using several methods. Thin-layer chromatography (TLC) can be used to check for the presence of impurities.[2] Additionally, determining the melting point of your product is a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity, whereas a broad melting point range often indicates the presence of impurities.[6]
Q3: My compound is an oil and won't crystallize. What should I do?
A3: If your compound oils out, you can try several techniques. Reheat the solution and allow it to cool more slowly.[4] You can also try adding a small seed crystal of the pure compound to induce crystallization. If these methods fail, purification by column chromatography may be necessary.[2]
Q4: What are the likely impurities in my sample of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?
A4: Common impurities could include unreacted starting materials from the synthesis, such as 4-methoxybenzaldehyde oxime and ethyl acetoacetate, or byproducts from side reactions.[6][7] If the final step of your synthesis was the hydrolysis of an ester precursor, some unhydrolyzed ester may also be present as a less polar impurity.[6]
Experimental Protocol: Recrystallization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
This protocol provides a general procedure for the recrystallization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The optimal solvent and volumes should be determined on a small scale first.
1. Solvent Selection:
Place a small amount of the crude compound into several test tubes.
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, ethanol/water mixtures) to each tube.
A suitable solvent will dissolve the compound when hot but not at room temperature.[1]
2. Dissolution:
Place the crude 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in an Erlenmeyer flask.
Add a minimal amount of the chosen hot solvent and swirl to dissolve the solid.[1]
If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.
3. Hot Filtration (if necessary):
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.[5]
4. Crystallization:
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[1]
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
6. Drying:
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Recrystallization Workflow
Caption: Workflow for the purification of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid by recrystallization.
Overcoming solubility issues of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with 3-(4-Methoxyphenyl)-5-methyliso...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid poorly soluble in neutral aqueous buffers?
A1: The solubility of this compound is low in neutral water due to its chemical structure. It is a carboxylic acid, which is a weak acid.[1][2] In its protonated (uncharged) form at acidic or neutral pH, the molecule is more non-polar and has limited ability to form favorable interactions with polar water molecules, leading to poor solubility.[3][4] The solubility of carboxylic acids tends to decrease as the length of the carbon chain increases, which contributes to the hydrophobic nature of the molecule.[5]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is highly pH-dependent.[6] At a high pH (alkaline conditions), the carboxylic acid group (-COOH) deprotonates to form a carboxylate anion (-COO⁻).[2][4] This charged form is significantly more polar and can participate in more favorable ion-dipole interactions with water, leading to a substantial increase in aqueous solubility.[3][7] Therefore, increasing the pH of the buffer is a primary strategy for dissolving this compound.[8][9]
Q3: What are the primary strategies to solubilize this compound for in-vitro experiments?
A3: Several methods can be employed to enhance the solubility of poorly soluble carboxylic acids like this one. The most common and effective strategies include:
pH Adjustment: Increasing the pH of the aqueous buffer above the compound's pKa to convert it to its more soluble salt form.[9][10]
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer to reduce the overall polarity of the solvent system.[8][10]
Addition of Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[10][11]
Complexation: Employing agents like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to form inclusion complexes with the drug molecule.[8][11]
Troubleshooting Guide
Issue: My compound precipitates when I add it to my neutral (e.g., pH 7.4) phosphate buffer.
Cause: The pH of the buffer is likely below or too close to the pKa of the carboxylic acid group, causing the compound to remain in its poorly soluble, protonated form.
Solution: The most direct approach is to adjust the pH. You can prepare a concentrated stock solution of the compound in a basic solution (e.g., 0.1 M NaOH) where it is fully deprotonated and soluble, and then dilute this stock into your final buffer. Ensure the final pH of the experimental medium remains in a range where the compound stays in solution and is compatible with your assay.
Issue: The compound dissolves in a basic solution, but crashes out after adding it to my cell culture media.
Cause: Cell culture media are buffered systems, typically around pH 7.2-7.4. The buffering capacity of the media can neutralize the basic stock solution, causing the pH to drop and the compound to precipitate.
Solution:
Lower the Stock Concentration: Use a more dilute stock solution to minimize the pH shift upon addition to the media.
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO. When diluted into the aqueous media, the final concentration of the co-solvent should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.[10]
Check Buffer Capacity: Ensure the volume of the basic stock added is small enough that the buffer in the final medium can maintain a pH where the compound remains soluble.[12]
Issue: I need to work at a neutral or acidic pH where the compound is insoluble. What are my options?
Cause: The experimental conditions dictate a pH range where the compound is inherently poorly soluble.
Solution: In this scenario, pH adjustment is not feasible. Alternative formulation strategies are necessary:
Co-solvents: Use a co-solvent system as described above.[10]
Complexation with Cyclodextrins: Cyclodextrins can increase solubility without altering pH.[8][13] This is often a good choice for cellular assays where organic solvents may be toxic.
Solid Dispersion: For formulation development, creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.[11][13][14]
Comparison of Solubilization Techniques
Technique
Principle
Advantages
Disadvantages
Best For
pH Adjustment
Converts the weak acid to its more soluble ionized (salt) form at high pH.[2][3]
Simple, cost-effective, avoids organic solvents.
Limited to compounds with ionizable groups; may not be compatible with all experimental pH ranges.[9]
Initial screening, biochemical assays where pH can be controlled.
Co-solvents
A water-miscible organic solvent (e.g., DMSO, Ethanol) reduces the polarity of the aqueous medium.[8][10]
Effective for many non-polar compounds; simple to prepare stock solutions.
Can cause toxicity or artifacts in biological assays; drug may precipitate on dilution.[10]
In-vitro cellular assays (at low final concentrations), analytical standard preparation.
Complexation
A complexing agent (e.g., Cyclodextrin) encapsulates the drug, shielding it from water.[8][11]
Can significantly increase solubility; often has low toxicity.
Can be expensive; may alter drug availability and activity.
Cellular and in-vivo studies where co-solvents are undesirable.
Surfactants
Amphiphilic molecules form micelles that solubilize the hydrophobic drug in their core.[10][11]
High solubilization capacity.
Can interfere with biological membranes and protein activity; may be toxic.
Formulation development, specific biochemical assays.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution using pH Adjustment
Calculate Mass: Determine the mass of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid required for your desired volume and concentration (Molecular Weight: ~233.22 g/mol ).
Initial Suspension: Add the weighed compound to a volumetric flask or tube. Add approximately 70% of the final desired volume of purified water. The compound will likely not dissolve and will form a suspension.
pH Adjustment: While stirring, add a 1 M NaOH solution dropwise. Monitor the solution's appearance. Continue adding NaOH until all of the solid material has dissolved, indicating the formation of the soluble sodium salt.
Final Volume: Once the compound is fully dissolved, add purified water to reach the final desired volume.
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential particulates.
Storage: Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C). Note that solubility can be temperature-dependent.[1]
Protocol 2: Preparation of a 10 mM Stock Solution using a Co-solvent (DMSO)
Weigh Compound: Accurately weigh the required amount of the compound and place it in a suitable vial (e.g., a glass vial with a screw cap).
Add Co-solvent: Add the desired volume of 100% DMSO to the vial.
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be required for some compounds but should be done with caution to avoid degradation.
Storage: Store the stock solution tightly sealed at an appropriate temperature to prevent water absorption by the DMSO.
Usage Note: When diluting this stock into aqueous buffers for experiments, add the stock solution to the buffer while vortexing to promote rapid dispersion and minimize precipitation. The final DMSO concentration should be kept to a minimum (e.g., <0.5%) to avoid impacting the experimental system.[10]
Visual Guides
Caption: Troubleshooting logic for selecting a solubilization method.
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Caption: Step-by-step workflow for preparing a solution using a co-solvent.
Stability and degradation profile of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation profile of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The informat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation profile of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid that may influence its stability?
A1: The stability of this molecule is influenced by several functional groups:
Isoxazole Ring: This heterocyclic ring contains a weak N-O bond, which can be susceptible to cleavage under certain stress conditions, particularly acidic or reductive environments.[1][2]
Carboxylic Acid Group: This group can undergo decarboxylation, especially at elevated temperatures. Its acidity will also influence the molecule's solubility and stability at different pH values.
Methoxyphenyl Group: The ether linkage can be susceptible to cleavage under strong acidic conditions. The phenyl ring can be a site for electrophilic substitution or oxidative reactions.
Methyl Group: The methyl group is generally stable but can be a site for oxidation under harsh conditions.
Q2: What are the expected degradation pathways for this molecule under forced degradation conditions?
A2: Based on the functional groups, the following degradation pathways are plausible:
Hydrolysis:
Acid-catalyzed hydrolysis: Cleavage of the isoxazole ring and the ether linkage are possible under strong acidic conditions and heat.
Base-catalyzed hydrolysis: While the isoxazole ring is generally more stable to base, degradation can still occur under harsh alkaline conditions. The carboxylic acid will be deprotonated to its carboxylate form.
Oxidation: The primary sites for oxidation are the isoxazole ring, the methoxy group, and the aromatic rings.[3][4] Common degradation products could include N-oxides or hydroxylated species.
Photodegradation: Aromatic systems and heteroaromatic rings can be susceptible to photolytic degradation upon exposure to UV or visible light, leading to ring cleavage or other rearrangements.[3][5]
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a likely degradation pathway.
Q3: What are the recommended storage conditions for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?
A3: To ensure stability, the compound should be stored in a well-closed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The solid form is expected to be more stable than solutions.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
Potential Cause
Troubleshooting Steps
Sample Preparation Inconsistency
Ensure a standardized and well-documented sample preparation protocol. Use calibrated equipment for weighing and dispensing.
Inadequate Control of Environmental Factors
Precisely control and monitor temperature, humidity, and light exposure during the study. Use stability chambers that comply with ICH guidelines.
Analytical Method Variability
Validate the analytical method for stability-indicating properties according to ICH Q2(R1) guidelines. Ensure the method can separate the parent compound from all potential degradation products.
Container Interaction
Evaluate the compatibility of the compound with the container closure system.
Use high-purity (e.g., HPLC grade) solvents and reagents. Run blank experiments to check for interfering peaks.
Cross-Contamination
Thoroughly clean all glassware and equipment between experiments.
Complex Degradation Pathway
Employ advanced analytical techniques such as LC-MS/MS or NMR to identify and characterize the unknown degradation products.
Issue 3: Poor mass balance in degradation studies.
Potential Cause
Troubleshooting Steps
Formation of Non-UV Active Degradants
Use a mass-sensitive detector (e.g., mass spectrometer, charged aerosol detector) in addition to a UV detector.
Formation of Volatile Degradants
Use gas chromatography (GC) to analyze for volatile compounds that may not be detected by HPLC.
Adsorption of Compound or Degradants
Check for adsorption onto container surfaces or HPLC column packing. Silanized glassware may be necessary.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][5][6][7]
1. Preparation of Stock Solution:
Prepare a stock solution of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acid Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
Incubate at 60°C for 24 hours.
Neutralize with an appropriate volume of 0.1 N NaOH before analysis.
Base Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
Incubate at 60°C for 24 hours.
Neutralize with an appropriate volume of 0.1 N HCl before analysis.
Oxidative Degradation:
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
Keep at room temperature for 24 hours, protected from light.
Thermal Degradation (Solid State):
Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.
Dissolve the stressed solid in a suitable solvent for analysis.
Photostability:
Expose the solid compound and a solution (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Analyze the samples and compare them to a control sample protected from light.
3. Analysis:
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase:
A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient:
0-5 min: 30% B
5-20 min: 30-80% B
20-25 min: 80% B
25-26 min: 80-30% B
26-30 min: 30% B
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 254 nm
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Studies
Stress Condition
Reagent/Condition
Duration
Temperature
% Degradation
No. of Degradants
Acid Hydrolysis
0.1 N HCl
24 hours
60°C
Data
Data
Base Hydrolysis
0.1 N NaOH
24 hours
60°C
Data
Data
Oxidation
3% H₂O₂
24 hours
Room Temp
Data
Data
Thermal (Solid)
N/A
48 hours
80°C
Data
Data
Photolytic
ICH Q1B
-
-
Data
Data
* User to input their experimental data.
Table 2: Stability Data under Accelerated Conditions (Example)
Time Point (Months)
Appearance
Assay (%)
Degradation Product 1 (%)
Degradation Product 2 (%)
Total Degradants (%)
0
White Powder
99.8
ND
ND
ND
1
White Powder
Data
Data
Data
Data
3
Off-white Powder
Data
Data
Data
Data
6
Off-white Powder
Data
Data
Data
Data
* User to input their experimental data. ND = Not Detected.
Technical Support Center: Minimizing Side-Product Formation in Isoxazole Synthesis
Welcome to the technical support center dedicated to isoxazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols,...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center dedicated to isoxazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, focusing on the minimization of common side-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products encountered in isoxazole synthesis?
A1: Depending on the synthetic route, several side-products can complicate isoxazole synthesis. In the widely used 1,3-dipolar cycloaddition of nitrile oxides with alkynes, the primary side-products are furoxans, which result from the dimerization of the nitrile oxide intermediate.[1][2] When synthesizing isoxazoles from chalcones and hydroxylamine, common byproducts include isoxazolines (partially reduced isoxazoles) and chalcone oximes.[3] In some instances, pyrazoline derivatives may also form if the hydroxylamine reagent is contaminated with hydrazine.[3] Additionally, the formation of regioisomers is a common challenge, particularly in the synthesis of unsymmetrically substituted isoxazoles.[4][5]
Q2: How can I minimize the formation of furoxan side-products in 1,3-dipolar cycloaddition reactions?
A2: Furoxan formation is a common issue arising from the self-condensation of the nitrile oxide intermediate.[1] To mitigate this, several strategies can be employed:
In situ generation: Generate the nitrile oxide in the presence of the dipolarophile (alkyne) to ensure it reacts preferentially in the desired cycloaddition.[1]
Slow addition: If not generated in situ, add the nitrile oxide precursor slowly to the reaction mixture to maintain its low concentration, thus disfavoring dimerization.[2]
Excess dipolarophile: Using a slight excess of the alkyne can help to outcompete the dimerization process.[2][4]
Temperature control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the cycloaddition.[2]
Q3: I am observing the formation of both isoxazoline and isoxazole in my reaction starting from a chalcone. How can I favor the formation of the fully aromatized isoxazole?
A3: The formation of isoxazoline indicates an incomplete dehydration of the intermediate.[3] To promote the formation of the desired isoxazole, consider the following adjustments:
Stronger Base: Employing a stronger base (e.g., KOH instead of NaOH or NaOAc) can facilitate the elimination of water and drive the reaction towards the aromatic product.[3]
Increased Temperature: Higher reaction temperatures or prolonged reaction times can also promote the dehydration step.[3]
Dehydrating Agent: The addition of a dehydrating agent can be effective in removing water from the reaction mixture.
Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A4: Regioselectivity in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions, is influenced by electronic and steric factors of the reactants.[2][4] To enhance the formation of a single regioisomer:
Catalyst Selection: The use of catalysts, such as copper(I) or ruthenium(II), can significantly influence the regiochemical outcome, often favoring the formation of 3,5-disubstituted isoxazoles.[2]
Solvent Choice: The polarity of the solvent can play a crucial role. For instance, in some cases, polar or fluorinated solvents have been shown to enhance regioselectivity.[4]
Substituent Effects: The electronic nature of the substituents on both the nitrile oxide and the alkyne can direct the cycloaddition. Electron-withdrawing groups on the alkyne can alter the regioselectivity.[2]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Isoxazole
Possible Cause
Troubleshooting Steps
Inefficient Nitrile Oxide Generation
- Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions.[4]- Verify the quality and purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[4]
Reactant Decomposition
- Consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[4]
Poor Reactant Solubility
- Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[4]
Suboptimal Reaction Temperature
- Systematically screen a range of temperatures. Excessively high temperatures can lead to decomposition, while low temperatures may result in a sluggish reaction.[4]
Catalyst Inactivity
- For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Consider a pre-activation step if necessary.[4]
Problem 2: Formation of Multiple Products and Purification Difficulties
Possible Cause
Troubleshooting Steps
Formation of Isomeric Products
- Optimize regioselectivity by screening different catalysts (e.g., Cu(I) salts), solvents, and reaction temperatures.[2][4]- Refer to the data tables below for guidance on how reaction parameters affect regioselectivity.
Presence of Isoxazoline Byproduct
- Increase the reaction temperature or time to promote dehydration.[3]- Use a stronger base to facilitate the elimination of water.[3]
Dimerization of Nitrile Oxide (Furoxan Formation)
- Add the nitrile oxide precursor slowly to the reaction mixture.[2]- Use a slight excess of the alkyne to favor the cycloaddition reaction.[4]
Complex Mixture of Products
- Re-evaluate and optimize the reaction conditions, focusing on one parameter at a time (base, solvent, temperature).[3]- If purification by column chromatography is challenging, consider recrystallization or preparative HPLC.[3]
Data Presentation
Table 1: Effect of Solvent and Base on Regioselectivity in the Synthesis of Isoxazoles from β-Enamino Diketones [5]
Solvent
Base
Ratio of Regioisomers (2a:3a)
Total Yield (%)
EtOH
-
35:65
73
MeCN
-
65:35
81
EtOH/H₂O
-
40:60
68
EtOH
Pyridine
64:36
71
MeCN
Pyridine
>95: <5
85
Table 2: Comparison of Different Catalysts for the Synthesis of Isoxazole Derivatives [6][7][8]
Catalyst
Reaction Time
Yield (%)
Cocos nucifera L. juice
15-20 min
90-96
Solanum lycopersicum L. juice
20-25 min
88-94
Citrus limetta juice
25-30 min
85-92
Camphor Sulfonic Acid
2-3 h
80-90
Acetic Acid
5-6 h
70-85
None
8-10 h
40-50
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition[9]
This procedure exemplifies a copper(I)-catalyzed cycloaddition between an in situ generated nitrile oxide and a terminal alkyne.
Oxime Formation: To a solution of the aldehyde (1.0 eq) in a 1:1 mixture of t-BuOH and water, add hydroxylamine hydrochloride (1.05 eq) and sodium hydroxide (1.05 eq). Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC to confirm the complete conversion to the oxime.
Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes. Follow with the addition of CuSO₄·5H₂O (0.03 eq) and copper turnings. Then, add the terminal alkyne (1.0 eq). Stir the reaction mixture at room temperature.
Workup and Purification: Upon completion of the reaction (monitored by TLC), collect the product by filtration. The crude product can be further purified by passing it through a short plug of silica gel or by recrystallization.
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from β-Nitroenones[10]
This method describes the conversion of β-nitroenones to isoxazoles using a reducing agent.
Reaction Setup: In a reaction vessel, dissolve the β-nitroenone (1.0 eq) in ethyl acetate.
Reduction and Cyclization: Add tin(II) chloride dihydrate (2.0 eq) to the solution. Heat the reaction mixture to reflux.
Monitoring and Workup: Monitor the progress of the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Visualizations
Caption: Workflow for one-pot isoxazole synthesis.
Caption: Troubleshooting logic for low isoxazole yield.
Technical Support Center: Troubleshooting Common Problems in the Synthesis of Isoxazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of isoxazole derivatives. The following tro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of isoxazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific issues that may arise during experimentation.
1. Low or No Yield of the Desired Isoxazole Product
Question: My reaction is resulting in a low yield or no formation of the desired isoxazole. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent issue in isoxazole synthesis and can stem from several factors depending on the synthetic route.
For 1,3-Dipolar Cycloaddition Reactions:
Inefficient Nitrile Oxide Generation: The in-situ generation of nitrile oxides from precursors like aldoximes or hydroximoyl chlorides is a critical step. Incomplete conversion of the precursor can significantly lower the yield.
Troubleshooting:
Ensure the purity of the nitrile oxide precursor.
Optimize the choice and stoichiometry of the oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T) or base (e.g., triethylamine).
Consider alternative methods for nitrile oxide generation, such as the dehydration of nitroalkanes.
Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that competes with the desired cycloaddition.[1]
Troubleshooting:
Generate the nitrile oxide in situ in the presence of the alkyne to ensure it reacts as it is formed.
Employ a slow addition of the nitrile oxide precursor or the activating reagent to maintain a low concentration of the nitrile oxide throughout the reaction.
Use a slight excess of the alkyne dipolarophile to favor the cycloaddition reaction over dimerization.
Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the cycloaddition.
Decomposition of Reactants or Intermediates: The starting materials or the nitrile oxide intermediate may be unstable under the reaction conditions.
Troubleshooting:
Consider milder reaction conditions, such as lower temperatures or the use of a less harsh base or oxidant.
For Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine:
Incomplete Cyclization/Dehydration: The reaction proceeds through an intermediate oxime which then cyclizes and dehydrates to form the isoxazole ring. Incomplete dehydration can lead to the formation of isoxazoline byproducts.
Troubleshooting:
Use a dehydrating agent or a stronger base to facilitate the final dehydration step.
Increase the reaction temperature or prolong the reaction time while monitoring the progress by Thin Layer Chromatography (TLC).
Unfavorable Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome.
Troubleshooting:
Screen different solvents (e.g., ethanol, methanol, acetic acid) and bases (e.g., sodium hydroxide, potassium hydroxide, sodium acetate) to find the optimal conditions for your specific substrates.
2. Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are these byproducts and how can I minimize them?
Answer: The formation of side products is a common challenge. Identifying the major byproduct is the first step in troubleshooting.
Isoxazolines: These are partially reduced isoxazoles and are often formed when the dehydration of the cyclized intermediate is incomplete in the condensation reaction of 1,3-dicarbonyls with hydroxylamine.
Mitigation: Use a stronger base or a dehydrating agent, and consider increasing the reaction temperature or time.
Oximes of the Starting Material: In reactions involving chalcones and hydroxylamine, the formation of the chalcone oxime can be a competing reaction.
Mitigation: Adjusting the reaction conditions, such as the base and solvent, can favor the Michael addition and subsequent cyclization over simple oxime formation.
Furoxans (Nitrile Oxide Dimers): As mentioned earlier, this is a major byproduct in 1,3-dipolar cycloaddition reactions.
Mitigation: Slow addition of reagents, in-situ generation of the nitrile oxide, and using an excess of the alkyne are effective strategies.
Pyrazolines: Contamination of the hydroxylamine reagent with hydrazine can lead to the formation of pyrazoline derivatives.
Mitigation: Ensure the use of high-purity hydroxylamine hydrochloride.
3. Purification Challenges
Question: I am having difficulty purifying my isoxazole product from the reaction mixture. What are some effective purification strategies?
Answer: The similar polarities of the desired isoxazole and its common byproducts can make purification challenging.
Column Chromatography: This is the most common purification method.
Strategy: Careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can often provide good separation. Monitor the fractions closely using TLC.
Recrystallization: If the isoxazole product is a solid, recrystallization can be a highly effective method for achieving high purity.
Strategy: Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, especially of regioisomers, preparative HPLC may be necessary.
Crude Product is an Oil: Sometimes the product may "oil out" instead of crystallizing.
Strategy: Ensure all solvent is removed under reduced pressure. Try scratching the inside of the flask with a glass rod to induce crystallization. If a small amount of solid product is available, "seeding" the oil with a crystal can initiate crystallization. Trituration with a non-polar solvent in which the product is insoluble can also help.
4. Regioselectivity Issues in 1,3-Dipolar Cycloaddition
Question: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge, particularly with unsymmetrical alkynes. Regioselectivity is governed by both electronic and steric factors of the nitrile oxide and the alkyne.
Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Generally, terminal alkynes react with high regioselectivity to yield 3,5-disubstituted isoxazoles.
Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.
Catalysis: The use of catalysts can significantly influence the regioselectivity.
Copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.
Ruthenium(II) catalysts have also been shown to promote the formation of specific regioisomers.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of isoxazole synthesis. This data is intended to serve as a guide for optimizing your own experimental conditions.
Table 1: Effect of Base and Solvent on the Yield of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
Entry
Base (equiv.)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Triethylamine (1.2)
Dichloromethane
Room Temp
12
75
2
Diisopropylethylamine (1.2)
Dichloromethane
Room Temp
12
72
3
Sodium Carbonate (2.0)
Tetrahydrofuran/Water
Room Temp
12
85
4
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1)
Chloroform
60
6
90
5
No Base (thermal)
Toluene
110
24
45
Note: Yields are representative and can vary based on the specific substrates used.
Table 2: Influence of Solvent on the Yield of 5-Arylisoxazoles from 3-(Dimethylamino)-1-arylprop-2-en-1-ones and Hydroxylamine Hydrochloride
Note: This table compiles data from various sources to illustrate solvent effects. Direct comparison should be made with caution as substrates and other conditions may vary.
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol is adapted for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.
Materials:
Aldoxime (1.0 equiv)
Terminal alkyne (1.1 equiv)
N-Chlorosuccinimide (NCS) (1.2 equiv)
Triethylamine (1.5 equiv)
Dichloromethane (DCM) as solvent
Procedure:
To a stirred solution of the aldoxime in DCM, add the terminal alkyne.
Cool the reaction mixture to 0 °C in an ice bath.
Add NCS portion-wise over 15 minutes, maintaining the temperature at 0 °C.
After the addition of NCS is complete, add triethylamine dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction with water and extract the product with DCM (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: General Procedure for the Synthesis of 5-Arylisoxazoles from 1,3-Dicarbonyl Precursors
This protocol describes the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-one, a 1,3-dicarbonyl equivalent.[2]
In a 25-mL round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in water.
Stir the mixture at 50 °C for 2 hours. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature.
Collect the resulting precipitate by suction filtration. The product is often pure enough without further purification. If necessary, recrystallize from a suitable solvent.
Visualizations
Caption: Troubleshooting workflow for low or no yield in isoxazole synthesis.
Caption: General experimental workflow for 1,3-dipolar cycloaddition.
Technical Support Center: Optimization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methoxyphenyl)-5-meth...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: Why is the yield of the intermediate ethyl ester, ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate, lower than expected?
Answer:
Low yields of the intermediate ester can arise from several factors related to the initial condensation reaction. Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.
Purity of Reactants: Ensure the 4-methoxybenzaldehyde oxime and ethyl acetoacetate are pure. Impurities can lead to unwanted side products and reduce the overall yield.
Chloramine-T Quality: Chloramine-T trihydrate is a key reagent that acts as an oxidizing agent. Its quality can degrade over time, especially with exposure to moisture and light.[1] Use a fresh, high-quality batch of chloramine-T for optimal results.
Reaction Temperature and Time: The reaction is typically warmed on a water bath for around 3 hours.[2][3] Insufficient heating may lead to an incomplete reaction, while excessive heat could promote degradation of reactants or products. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).
Stoichiometry of Reactants: The molar ratio of the reactants is critical. A common protocol uses a 1:2:1 molar ratio of 4-methoxybenzaldehyde oxime, ethyl acetoacetate, and chloramine-T trihydrate.[2][3] Deviations from this stoichiometry can result in a lower yield.
Question 2: What are the possible side products in the synthesis of the ethyl ester intermediate?
Answer:
While the reaction of an aldoxime with a β-ketoester in the presence of Chloramine-T is generally regioselective, the formation of byproducts can still occur.
Unreacted Starting Materials: Incomplete reaction will result in the presence of 4-methoxybenzaldehyde oxime and ethyl acetoacetate in the crude product.
Formation of Regioisomers: Although less common in this specific reaction, the formation of the isomeric ethyl 5-(4-methoxyphenyl)-3-methylisoxazole-4-carboxylate is a theoretical possibility in isoxazole synthesis from unsymmetrical precursors.[4]
Products from Side Reactions of Chloramine-T: Chloramine-T is a strong oxidizing agent and can potentially lead to other oxidized byproducts if not controlled properly.[1]
Question 3: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete or results in a low yield. What are the potential causes and solutions?
Answer:
The saponification of the ester is a critical final step. Incomplete hydrolysis or degradation of the isoxazole ring can lead to poor yields.
Insufficient Hydrolysis Conditions: A common procedure involves refluxing the ester with 10% aqueous sodium hydroxide for 4 hours.[2][3] If the hydrolysis is incomplete, consider increasing the reaction time or the concentration of the NaOH solution. Monitor the reaction by TLC until the starting ester spot disappears.
Isoxazole Ring Instability: Isoxazole rings can be susceptible to cleavage under harsh basic conditions. While the 3,5-disubstituted pattern is generally stable, prolonged exposure to high concentrations of base at elevated temperatures could potentially lead to ring-opening byproducts. If degradation is suspected, using a milder base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature could be an alternative.
Work-up Procedure: After hydrolysis, the reaction mixture is acidified with a dilute acid, such as HCl, to precipitate the carboxylic acid.[2][3] Ensure the pH is sufficiently acidic to fully protonate the carboxylate salt and induce precipitation. Inadequate acidification will result in the loss of product in the aqueous phase.
Question 4: How can the purity of the final product, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, be improved?
Answer:
Purification of the final product is essential to remove any unreacted starting materials, byproducts, or residual reagents.
Washing during Work-up: After the initial synthesis of the ester, a thorough wash of the ethereal extract with water, 10% sodium hydroxide, and brine is crucial to remove water-soluble impurities and unreacted starting materials.[2][3]
Recrystallization: The most common method for purifying the final carboxylic acid is recrystallization. Suitable solvent systems need to be determined experimentally, but ethanol, methanol, or mixtures with water are often good starting points.
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system with a gradient of ethyl acetate in hexane is a typical starting point for the elution of isoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the role of Chloramine-T in this synthesis?
A1: Chloramine-T trihydrate serves as an in-situ oxidizing agent. It facilitates the cyclization reaction between the 4-methoxybenzaldehyde oxime and ethyl acetoacetate to form the isoxazole ring.[1]
Q2: Is it possible to use a different base for the hydrolysis of the ester?
A2: Yes, while 10% NaOH is commonly used, other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can also be employed for the saponification. The choice of base and reaction conditions may need to be optimized to ensure complete hydrolysis without causing degradation of the isoxazole ring.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the ester formation and the hydrolysis steps. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of the starting materials, intermediates, and products. The spots can be visualized under UV light.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Chloramine-T is a corrosive and sensitizing agent, and contact with skin and eyes should be avoided.[1]
Experimental Protocols
Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and Chloramine-T trihydrate (1.86 g, 6.6 mmol) is warmed on a water bath for 3 hours.[2][3] After cooling to room temperature, the precipitated sodium chloride is filtered off and washed with ethanol. The combined filtrate is evaporated under vacuum. The residue is then extracted with diethyl ether (25 mL). The ether layer is washed successively with water (25 mL), 10% aqueous sodium hydroxide (25 mL), and a saturated brine solution (10 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude ester.[2][3]
Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
The crude ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate is refluxed with 10% aqueous sodium hydroxide for 4 hours.[2][3] After the reaction is complete (monitored by TLC), the mixture is cooled and acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Reactant Quantities for Ester Synthesis
Reactant
Molecular Weight ( g/mol )
Amount (g)
Moles (mmol)
Molar Ratio
4-Methoxybenzaldehyde oxime
151.16
1.0
6.6
1
Ethyl acetoacetate
130.14
1.72
13.2
2
Chloramine-T trihydrate
281.69
1.86
6.6
1
Visualizations
Caption: Experimental workflow for the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Caption: Troubleshooting workflow for the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
How to prevent decarboxylation of isoxazole-4-carboxylic acids during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoxazole-4-carboxylic acids. Below are det...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoxazole-4-carboxylic acids. Below are detailed explanations, experimental protocols, and data to help prevent decarboxylation and other side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: My isoxazole-4-carboxylic acid is decarboxylating during my reaction. What is the likely cause?
Decarboxylation is a common issue, particularly with 5-hydroxyisoxazole-4-carboxylic acid derivatives. The primary cause is the tautomerization of the 5-hydroxyisoxazole to its keto form, an azlactone.[1][2] This azlactone structure contains a β-keto acid-like moiety, which is highly susceptible to decarboxylation, especially when heated or under acidic or basic conditions.[1][2]
Q2: What is the chemical mechanism behind the decarboxylation of 5-hydroxyisoxazole-4-carboxylic acids?
The decarboxylation proceeds through a β-keto acid-type mechanism. The 5-hydroxyoxazole tautomerizes to the more unstable azlactone keto form. This intermediate can then undergo decarboxylation through a cyclic transition state, leading to the loss of carbon dioxide and the formation of a stabilized enolate. This enolate is subsequently protonated to yield the final decarboxylated product.[1][2]
Q3: How can I prevent or minimize this decarboxylation?
The most effective strategy is to prevent the formation of the reactive azlactone intermediate. This is achieved by protecting the 5-hydroxyl group, typically as an ether (e.g., an ethoxy or benzyloxy group).[1][2] This protection blocks the tautomerization to the keto form, thus preventing the β-dicarbonyl-like structure that facilitates decarboxylation.[1] Additionally, careful control of reaction conditions such as temperature and pH is crucial. For some heteroaromatic carboxylic acids, the rate of decarboxylation increases in acidic conditions.[2]
Q4: Are other substituted isoxazole-4-carboxylic acids prone to decarboxylation?
While the 5-hydroxy derivatives are particularly unstable, other substitution patterns can also lead to instability under certain conditions. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been observed to have decreased stability during microwave irradiation, which generates heat.[3] Therefore, it is advisable to handle all isoxazole-4-carboxylic acids with care, particularly at elevated temperatures.
Q5: My product seems to be degrading during purification on a silica gel column. What can I do?
The unprotected 5-hydroxyoxazole-4-carboxylic acid is known to be unstable on silica gel.[1] Even the decarboxylated azlactone by-product can be unstable under these conditions.[1] It is highly recommended to purify the protected derivative (e.g., 5-ethoxyoxazole), which is significantly more stable.[1][2] If the unprotected form is required, consider using non-acidic purification techniques and maintaining low temperatures throughout the process.
Q6: I am observing hydrolytic ring-opening in addition to decarboxylation. Are these related?
Yes, both hydrolytic ring-opening and decarboxylation are known side reactions for 5-hydroxyoxazole-4-carboxylic acid derivatives, especially under aqueous acidic or basic conditions.[1][2] Protecting the 5-hydroxyl group is an effective strategy to mitigate both of these unwanted reactions. Minimizing the duration of exposure to aqueous acidic or basic conditions during workup is also recommended.[2]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or no yield of desired product, evidence of CO2 evolution.
Decarboxylation of the isoxazole-4-carboxylic acid.
Protect the 5-hydroxyl group as an ether (e.g., ethoxy) before proceeding with subsequent reactions. Maintain neutral pH and low temperatures.
Product degradation during silica gel chromatography.
Instability of the unprotected 5-hydroxyisoxazole-4-carboxylic acid on silica.
Purify the more stable protected form of the acid. If the unprotected form is necessary, use alternative purification methods like reverse-phase chromatography with a neutral mobile phase or crystallization.
Formation of multiple by-products during hydrolysis of an ester to the carboxylic acid.
Prolonged exposure to harsh acidic or basic conditions at elevated temperatures.
Use milder hydrolysis conditions (e.g., LiOH in THF/water at room temperature).[2] For acid-mediated hydrolysis, consider using 60% aqueous H2SO4 and continuously removing the alcohol by-product to reduce reaction time.[4]
Difficulty in coupling the isoxazole-4-carboxylic acid with an amine.
Instability of the carboxylic acid under the coupling conditions.
Consider an alternative strategy where the amide is formed from a more stable precursor, such as the corresponding ester. Alternatively, use mild coupling reagents at low temperatures.
Data Presentation
Table 1: Comparison of Yields for Protected vs. Unprotected Synthesis of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives
Compound
Synthesis Step
Yield (%)
Reference
Ethyl 5-ethoxyoxazole-4-carboxylate
Cyclization of diethyl 2-(formamido)malonate with I2 and PPh3
Protocol 1: Synthesis of Stable 5-Ethoxyoxazole-4-carboxylic Acid
This protocol describes the synthesis of a stable 5-ethoxyoxazole derivative to prevent decarboxylation, adapted from literature.[1][2]
Step 1: Synthesis of Ethyl 5-ethoxyoxazole-4-carboxylate
To a solution of the starting diester (diethyl 2-(formamido)malonate) in a suitable solvent, add iodine and triphenylphosphine.
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
Work up the reaction mixture using standard procedures to isolate the protected oxazole. The reported yield for this step is 84%.[1]
Step 2: Saponification to 5-Ethoxyoxazole-4-carboxylic acid
Dissolve the protected oxazole from Step 1 in a suitable solvent mixture (e.g., THF/water).
Add lithium hydroxide (LiOH) to the solution.
Stir the mixture at room temperature until the saponification is complete (monitor by TLC).
Acidify the reaction mixture and extract the product.
Purify the product to obtain the stable 5-ethoxyoxazole-4-carboxylic acid. The reported yield for this step is 65%.[1]
Protocol 2: General Procedure for Amide Coupling of Isoxazole-4-carboxylic Acid
This protocol provides a general method for amide bond formation, which can be adapted for isoxazole-4-carboxylic acids, particularly if the acid is generated in situ or used immediately after preparation.
Activation of the Carboxylic Acid:
Dissolve the isoxazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).
Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
Stir the mixture at 0 °C to room temperature for 15-30 minutes.
Amine Addition:
Add the amine (1.2 equivalents) to the activated carboxylic acid solution.
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
Work-up:
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Mechanism of decarboxylation for 5-hydroxyisoxazole-4-carboxylic acid.
Caption: Experimental workflow for synthesizing a stable 5-ethoxyoxazole derivative.
Caption: Decision-making process for handling isoxazole-4-carboxylic acids.
Identifying and removing isomeric impurities from 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Investigating Synthesis Routes I'm currently immersed in a deep dive into the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. My initial Google search yielded crucial insights into various synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
Investigating Synthesis Routes
I'm currently immersed in a deep dive into the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. My initial Google search yielded crucial insights into various synthesis strategies, including potential isomeric impurities. Now, I'm analyzing the reaction conditions to determine which ones offer the highest yield and purity.
Gathering Information Deeply
I've initiated a thorough search for data on the target compound, focusing on synthesis pathways and potential impurities. I'm now actively formulating a troubleshooting guide, structured as Q&A to address common experimental issues. Simultaneously, I'm collating data on properties, yields, and purification to create comparative tables. Details for analytical and purification methods, including HPLC and recrystallization, are also being finalized for the guide.
Organizing Research Outcomes
I'm now in the process of organizing the data I've gathered, structuring it into an accessible technical support center. This includes compiling quantitative information on physical properties, yields, and purification techniques. I'm focusing on creating clear, comparative tables to facilitate easy access. I'm also drafting detailed protocols for key analytical methods, readying them for inclusion in the user resource.
Optimization
Challenges in scaling up the production of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Beginning Research Phase I've started gathering information on the challenges of scaling up the production of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. My initial Google search has focused on common synthe...
Author: BenchChem Technical Support Team. Date: December 2025
Beginning Research Phase
I've started gathering information on the challenges of scaling up the production of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. My initial Google search has focused on common synthesis routes, potential side reactions, purification difficulties, and safety considerations. I'm building a solid foundation of knowledge to guide my next steps.
Exploring Scale-Up Challenges
I've moved on to drafting a list of key questions and likely troubleshooting scenarios informed by my initial research. This aims to anticipate practical hurdles in large-scale production. Alongside this, I am actively seeking specific quantitative data to build informative tables comparing yield, purity, and optimal conditions across various production scales. Finding and crafting detailed protocols is the next big focus.
Exploring Synthetic Pathways
I've been sifting through several isoxazole synthesis strategies, pinpointing the target molecule's synthesis: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. 1,3-dipolar cycloaddition and Hantzsch variations are emerging as promising. Specific experimental procedures are also accessible for review.
Analyzing Scale-Up Hurdles
I'm now focusing on the scale-up feasibility of synthesizing 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. While initial routes are known, I'm finding a dearth of data comparing yields, purity, and reaction times across different production scales. General isoxazole synthesis challenges are documented, but specific, quantitative scale-up hurdles for the target compound remain elusive, including detailed scaled experimental protocols.
Uncovering Scale-Up Bottlenecks
I'm now diving deeper into the scale-up implications for synthesizing the target isoxazole derivative. While I've identified promising routes like 1,3-dipolar cycloaddition and Hantzsch variations, I'm encountering a significant data gap: specific, quantifiable challenges related to scaling production. General isoxazole synthesis issues exist, but I need specific yield, purity, and reaction time data across varying production scales for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. I'm searching for detailed scaled experimental protocols and data presented in tables.
Analyzing Isoxazole Synthesis
I've been reviewing recent findings, focusing on the practical aspects of isoxazole synthesis. The last search yielded broader insights, including 1,3-dipolar cycloaddition and chalcone-based methods. I've also uncovered troubleshooting guides for lab-scale implementations.
Investigating Scalability Gaps
My focus has shifted to the crucial area of scalability. While lab-scale methods for the target molecule exist, I'm finding a severe deficit in industrial-scale data. I need yields, purity comparisons, and reaction times across scales. Missing are vital details on heat and mass transfer, reactor design, and purification for large-scale production. This is insufficient for a comprehensive technical resource for drug development.
Investigating Synthesis Routes
I've made some good progress. I've uncovered a lab-scale synthesis method for the target molecule. This route uses a reaction between 4-methoxybenzaldehyde oxime and ethyl acetoacetate, then hydrolysis. I'm keen to further refine this process, exploring ways to improve the yield and efficiency. The next step is to examine the reaction conditions in more detail and any potential modifications.
Focusing on Scalability Gaps
I've discovered a lab-scale protocol, but I'm now drilling down to understand scalability challenges. While I've gathered general principles for isoxazole synthesis and scale-up, the data lacks specifics for this molecule, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. I'm missing quantitative comparisons, troubleshooting specifics, and detailed experimental protocols for larger-scale production. The next phase will hone in on industrial data and process optimization.
Narrowing Data Search
I'm making progress, focusing on scaling up 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. While general info exists, I lack quantitative comparisons for scale-up, troubleshooting specifics, and large-scale experimental protocols. My next focus is on process optimization and pilot studies for similar isoxazole-4-carboxylic acid derivatives to find transferable insights. I'm prioritizing more detailed, quantitative data, aiming to bolster my work with specific, industrially relevant information.
Troubleshooting
Safe handling and storage procedures for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
This technical support guide provides essential information for the safe handling and storage of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The following frequently asked questions (FAQs) and troubleshootin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides essential information for the safe handling and storage of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Always wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield to protect against splashes, and a lab coat.[3][4][5][6] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1][5][6]
Q3: How should I properly store 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][7] Keep it away from heat, direct sunlight, and sources of ignition.[1][7] It should be stored separately from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[5][7][8]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][5][6] If skin irritation occurs, seek medical attention.[3][5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][5][6] If eye irritation persists, get medical advice.[1][3]
Q5: How should I dispose of waste containing this compound?
A5: Dispose of the compound and its container in accordance with local, state, and federal regulations.[5][6][9] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1][5][6] Do not allow the product to enter drains or waterways.[1]
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Compound has changed color or appearance during storage.
Exposure to light, heat, or incompatible materials.
Do not use the compound. Dispose of it according to hazardous waste protocols. Review storage conditions to ensure they meet the recommended guidelines.
Skin or eye irritation experienced during handling.
Inadequate personal protective equipment (PPE) or accidental exposure.
Immediately follow first-aid procedures as outlined in the FAQs. Review and reinforce proper PPE usage and handling techniques with all laboratory personnel.
Difficulty in dissolving the compound.
The compound may require specific solvents or conditions for dissolution.
Consult relevant literature for solubility data on 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid or structurally similar compounds.
Quantitative Data Summary from Related Compounds
The following table summarizes key safety information from the Safety Data Sheets of structurally related compounds. This data should be used as a precautionary guide in the absence of a specific SDS for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
May cause respiratory irritation.
Precautionary Statements (Handling)
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Precautionary Statements (Storage)
P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.
Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Store in a well-ventilated place. Keep container tightly closed.
Experimental Protocols & Methodologies
Detailed experimental protocols involving 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid should be designed based on its intended use, taking into account the safety information provided. Standard laboratory procedures for handling solid chemical compounds should be followed.
Visualizations
Caption: Logical workflow for the safe handling, storage, and emergency procedures for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Resolving unexpected peaks in NMR spectrum of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address unexpected peaks in the NMR spectrum of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Frequen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide is designed for researchers, scientists, and drug development professionals to address unexpected peaks in the NMR spectrum of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my 1H NMR spectrum. What are the common sources of these signals?
A1: Unexpected peaks in an NMR spectrum can originate from several sources. These are broadly categorized as:
Solvent Impurities: Residual protons in deuterated solvents or contamination from other common laboratory solvents.
Starting Materials: Incomplete reaction can lead to the presence of starting materials in your final product.
Reaction Intermediates: The synthetic route may involve stable intermediates that could be carried through to the final product if not fully reacted.
Byproducts and Degradation Products: Side reactions or degradation of the target molecule can generate unexpected compounds.
External Contamination: Contamination from grease, plasticizers, or other laboratory equipment.
Q2: What are the expected chemical shifts for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in a 1H NMR spectrum?
A2: While a definitive, published spectrum with full peak assignments can be elusive, the expected proton signals for the target molecule are:
A singlet for the methyl group on the isoxazole ring.
A singlet for the methoxy group on the phenyl ring.
Two doublets for the aromatic protons on the 4-methoxyphenyl group.
A broad singlet for the carboxylic acid proton, typically appearing far downfield.
Q3: My carboxylic acid proton peak is very broad or not visible. Is this normal?
A3: Yes, the signal for a carboxylic acid proton is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. In some cases, it can be so broad that it is difficult to distinguish from the baseline.
Q4: How can I confirm if an unexpected peak is from a carboxylic acid or other exchangeable proton (e.g., water)?
A4: A simple method is to perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Protons that are exchangeable (like those in -COOH, -OH, -NH₂) will be replaced by deuterium, causing their corresponding peak to disappear or significantly decrease in intensity.
Troubleshooting Guide: Identifying Unexpected Peaks
This guide provides a systematic approach to identifying the source of unexpected peaks in your NMR spectrum.
Step 1: Identify Common Solvent and Contaminant Peaks
Consult the table below to identify peaks from residual solvents and common laboratory contaminants.
Compound
1H Chemical Shift (δ ppm) in CDCl₃
Multiplicity
Acetone
2.17
s
Dichloromethane
5.30
s
Diethyl ether
3.48 (q), 1.21 (t)
q, t
Ethanol
3.72 (q), 1.24 (t)
q, t
Ethyl acetate
4.12 (q), 2.05 (s), 1.26 (t)
q, s, t
Water
~1.56
br s
s = singlet, t = triplet, q = quartet, br s = broad singlet. Chemical shifts can vary slightly depending on the solvent and concentration.
Step 2: Check for Starting Materials and Intermediates
The synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde oxime with ethyl acetoacetate to form an ethyl ester intermediate, which is then hydrolyzed.[1][2][3] Compare your spectrum with the known spectra of these compounds.
Signals for the ethyl group (~4.3 ppm quartet, ~1.3 ppm triplet) in addition to the core structure signals.
Step 3: Consider Potential Byproducts and Degradation Products
Isoxazole-4-carboxylic acids can undergo decarboxylation upon heating to form the corresponding 3,5-disubstituted isoxazole.
Compound
Potential 1H NMR Signals (δ ppm)
3-(4-Methoxyphenyl)-5-methylisoxazole
Absence of the carboxylic acid proton and a singlet for the C4-H proton on the isoxazole ring.
Experimental Protocols
Standard 1H NMR Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of your sample of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
Capping and Inversion: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
D₂O Shake Experiment
Acquire Initial Spectrum: Follow the standard sample preparation protocol and acquire a 1H NMR spectrum.
Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.
Shake: Cap the tube and shake it vigorously for 30 seconds to facilitate proton-deuterium exchange.
Re-acquire Spectrum: Allow the sample to settle and re-acquire the 1H NMR spectrum. Compare this spectrum to the initial one to identify any peaks that have disappeared or diminished.
Visual Troubleshooting Guide
The following diagrams illustrate the troubleshooting workflow and potential chemical transformations that could lead to unexpected NMR peaks.
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid vs other aurora kinase inhibitors
In the landscape of oncology drug discovery, Aurora kinases have emerged as critical targets due to their pivotal role in cell cycle regulation. This guide provides a detailed comparison of several prominent Aurora kinas...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of oncology drug discovery, Aurora kinases have emerged as critical targets due to their pivotal role in cell cycle regulation. This guide provides a detailed comparison of several prominent Aurora kinase inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. While this guide focuses on well-characterized compounds with extensive experimental data, it also notes the status of emerging molecules such as 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Overview of Compared Aurora Kinase Inhibitors
This comparison focuses on four well-documented Aurora kinase inhibitors that have been subject to extensive preclinical and clinical investigation:
Alisertib (MLN8237): A selective inhibitor of Aurora A kinase.[1][2]
Barasertib (AZD1152): A prodrug of AZD1152-HQPA, which is a highly selective inhibitor of Aurora B kinase.[3]
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor with activity against Aurora A, B, and C.[4][5]
Tozasertib (VX-680/MK-0457): A pan-inhibitor of Aurora kinases A, B, and C.[6][7]
At present, publicly available experimental data on the Aurora kinase inhibitory activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is limited. While its synthesis and crystal structure have been reported with a note on its potential as an antitumor agent targeting Aurora kinases, specific inhibitory concentrations and detailed biological studies have not yet been published.[8][9][10]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of the selected Aurora kinase inhibitors against their respective targets. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics for comparing the efficacy of these compounds.
The diagram below illustrates the central role of Aurora kinases in the regulation of mitosis. Aurora A is crucial for centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.
Caption: A diagram of the Aurora kinase signaling pathway and points of inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative methodologies for key assays used to characterize Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: Alisertib)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To measure the IC50 value of Alisertib against Aurora A kinase.
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
FlashPlate
Procedure:
Prepare a reaction mixture containing Aurora A kinase and the peptide substrate in the assay buffer.
Add serial dilutions of Alisertib or vehicle control (DMSO) to the reaction mixture.
Initiate the kinase reaction by adding [γ-³³P]ATP.
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction by adding a solution of EDTA.
Transfer the reaction mixture to a streptavidin-coated FlashPlate to capture the biotinylated peptide.
Measure the incorporation of ³³P into the peptide substrate using a scintillation counter.
Calculate the percentage of inhibition for each Alisertib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (Example: Barasertib)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines.
Objective: To determine the IC50 value of Barasertib in a cancer cell line (e.g., HCT-116).
Materials:
HCT-116 human colorectal carcinoma cells
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
Barasertib (serial dilutions)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
96-well plates
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
Seed HCT-116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Treat the cells with serial dilutions of Barasertib or vehicle control for a specified duration (e.g., 72 hours).
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model (Example: Danusertib)
This model evaluates the antitumor efficacy of an inhibitor in a living organism.
Objective: To assess the effect of Danusertib on tumor growth in a mouse xenograft model.
Materials:
Immunocompromised mice (e.g., athymic nude mice)
Human tumor cell line (e.g., BON1 pancreatic neuroendocrine tumor cells)[6]
Danusertib
Vehicle control
Calipers for tumor measurement
Procedure:
Subcutaneously implant human tumor cells into the flank of the mice.
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
Randomize the mice into treatment and control groups.
Administer Danusertib or vehicle control to the mice according to a specified dosing schedule (e.g., daily intraperitoneal injection).[2]
Measure tumor volume using calipers at regular intervals.
Monitor the body weight and overall health of the mice as a measure of toxicity.
At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating a novel Aurora kinase inhibitor.
Caption: A typical workflow for the preclinical and clinical evaluation of a novel Aurora kinase inhibitor.
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 3-(4-methoxyphenyl)-5-methylisoxazole-4-car...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, with a specific focus on the corresponding carboxamide derivatives. While the parent carboxylic acid has been identified as a potential anti-tumor agent, publicly available SAR studies on its direct analogs are limited. This guide, therefore, concentrates on the more extensively studied carboxamide analogs, summarizing their anticancer activities against various cell lines and elucidating the key structural modifications that influence their potency.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide analogs. These compounds share the core isoxazole scaffold with the topic compound but differ in the substitution at the 3-position of the phenyl ring and the amide portion. This data is crucial for understanding the influence of different functional groups on cytotoxic activity.[1]
Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Analogs (2a-2g) against Human Cancer Cell Lines. [1]
Compound
R (Substitution on Amide Phenyl Ring)
IC50 (µg/mL) vs. HeLa
IC50 (µg/mL) vs. MCF-7
IC50 (µg/mL) vs. Hep3B
2a
4-F
39.80
114.80
Inactive
2b
4-Cl
117.50
588.80
Inactive
2c
4-Br
100.00
251.20
Inactive
2d
4-CH3
18.62
63.10
23.99
2e
4-OCH3
100.00
158.50
22.91
2f
2,4-di-F
100.00
100.00
Inactive
2g
3,4,5-tri-OCH3
100.00
100.00
Inactive
DOX
(Doxorubicin)
1.99
1.00
1.99
Inactive: IC50 > 100 µg/mL
Structure-Activity Relationship Insights
From the data presented, several key SAR insights can be drawn for this series of isoxazole-carboxamide analogs:
Substitution on the Amide Phenyl Ring: The nature and position of the substituent on the N-phenyl ring significantly impact the anticancer activity.
Electron-donating groups, such as methyl (2d) and methoxy (2e), at the para-position appear to be favorable for activity against Hep3B cells.[1]
Compound 2d , with a para-methyl substituent, exhibited the most potent activity against the HeLa cell line.[1]
Halogen substitution at the para-position (2a, 2b, 2c) generally resulted in moderate to weak activity.[1]
Multiple Substitutions: The presence of multiple substituents, as seen in the di-fluoro (2f) and tri-methoxy (2g) analogs, did not lead to an improvement in activity against the tested cell lines compared to the mono-substituted analogs.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the isoxazole-carboxamide analogs.
1. General Procedure for Isoxazole-Carboxamide Synthesis [1]
To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 mL), 4-dimethylaminopyridine (DMAP) (0.3 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 mmol) were added. The mixture was stirred under a nitrogen atmosphere at room temperature for 30 minutes. Subsequently, the appropriate aniline derivative (1.8 mmol) was added, and the reaction mixture was stirred for 24-48 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure. The residue was redissolved in dichloromethane and extracted with 1% sodium bicarbonate (NaHCO3) solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which was then purified by silica gel column chromatography.
2. Cell Viability Assessment: Sulforhodamine B (SRB) Assay [2]
This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Serial dilutions of the test compounds are prepared in culture medium. 100 µL of the diluted solutions are added to the respective wells. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.
Cell Fixation: The medium is gently removed, and 100 µL of cold 10% trichloroacetic acid (TCA) is added to each well to fix the cells. The plates are incubated at 4°C for 1 hour.
Washing: The plates are washed five times with slow-running tap water and allowed to air dry.
Staining: 50 µL of 0.4% SRB solution (in 1% acetic acid) is added to each well, and the plates are incubated at room temperature for 30 minutes.
Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove unbound SRB and allowed to air dry.
Solubilization and Measurement: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The absorbance is read on a microplate reader at a wavelength of 510 nm.
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.
3. Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining [2]
This flow cytometry-based assay is used to detect apoptosis.
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds for the desired time.
Cell Harvesting: Both floating and adherent cells are collected.
Washing: The cells are washed twice with cold phosphate-buffered saline (PBS).
Resuspension: The cells are resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide are added. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
Dilution: 400 µL of 1X Binding Buffer is added to each tube.
Analysis: The samples are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, while cells positive for both Annexin V-FITC and Propidium Iodide are considered late apoptotic or necrotic.
Visualizations
Diagram 1: General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A flowchart illustrating the iterative process of SAR studies in drug discovery.
Diagram 2: Potential Signaling Pathway Inhibition
The parent compound, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, has been suggested to have potential activity against Aurora kinases.[3][4][5] These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: A simplified diagram showing the potential mechanism of action via Aurora kinase inhibition.
Validating Cellular Target Engagement of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for validating the cellular target engagement of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. We wil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. We will explore key experimental methodologies, present hypothetical comparative data, and offer detailed protocols to aid in the design and execution of target validation studies. While public domain literature suggests potential anti-tumor activity for this compound, potentially involving aurora kinases, comprehensive target engagement data is not widely available.[1][2][3] This guide therefore uses a hypothetical framework assuming aurora kinase A as the target to illustrate the validation process.
Comparative Analysis of Target Engagement Methods
The validation of target engagement is a critical step in drug discovery, confirming that a compound interacts with its intended molecular target in a cellular context.[4] Several robust methods can be employed, each with distinct advantages and limitations. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), a Reporter Gene Assay, and Western Blotting for downstream pathway analysis.
Table 1: Comparison of Target Engagement Validation Methods
Method
Principle
Advantages
Limitations
Cellular Thermal Shift Assay (CETSA)
Ligand binding increases the thermal stability of the target protein.[5][6][7]
Label-free, applicable in intact cells and tissues, reflects physiological conditions.[4][8]
Requires a specific antibody for detection; mass spectrometry-based CETSA can be complex.[4]
Reporter Gene Assay
Measures the transcriptional activity of a promoter regulated by the target's signaling pathway.[9][10][11]
High-throughput, sensitive, provides functional readout of target modulation.[12]
Indirect measure of target engagement, susceptible to off-target effects influencing the reporter.
Western Blotting
Detects changes in the phosphorylation state or expression level of downstream signaling proteins.[13][14]
Widely accessible, provides information on pathway modulation, can be semi-quantitative.[15]
Indirect, may not distinguish between direct and indirect effects, antibody quality is crucial.[16]
Hypothetical Performance Data
To illustrate the application of these methods, the following tables present hypothetical data comparing the in-cell performance of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid with a known Aurora Kinase A inhibitor, Alisertib (MLN8237).
Table 2: Cellular Thermal Shift Assay (CETSA) Data
Compound
Concentration (µM)
Target: Aurora Kinase A (Normalized Protein Level at 52°C)
Off-Target: GAPDH (Normalized Protein Level at 52°C)
To visualize the biological context and the experimental approach, the following diagrams are provided.
Caption: Hypothetical signaling pathway of Aurora Kinase A.
Caption: Experimental workflow for target engagement validation.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA procedures.[5][7][17]
a. Cell Culture and Treatment:
Culture a human cancer cell line known to express the target protein (e.g., HeLa or HCT116 for Aurora Kinase A) to 70-80% confluency.
Treat cells with varying concentrations of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a positive control inhibitor (e.g., Alisertib), and a vehicle control (e.g., DMSO) for 2-4 hours at 37°C.
b. Thermal Challenge:
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature. Include a non-heated control.
c. Cell Lysis and Protein Quantification:
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[17]
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
d. Western Blot Analysis:
Normalize the protein concentrations of all samples.
Prepare samples for SDS-PAGE, separate the proteins, and transfer them to a PVDF membrane.
Probe the membrane with a primary antibody specific to the target protein (e.g., anti-Aurora Kinase A antibody).
Incubate with a secondary antibody and visualize the protein bands. Densitometry is used to quantify the amount of soluble target protein at each temperature.
Reporter Gene Assay
This protocol describes a luciferase-based reporter assay to measure the activity of a downstream transcription factor.[9][11][12]
a. Cell Culture and Transfection:
Seed cells (e.g., HEK293T) in a 96-well plate.
Co-transfect the cells with a reporter plasmid containing a promoter responsive to the signaling pathway of interest (e.g., c-Myc promoter driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).
b. Compound Treatment:
After 24 hours, treat the cells with a dilution series of the test compound, positive control, and vehicle control.
Incubate for an appropriate time to allow for changes in gene expression (e.g., 18-24 hours).
c. Lysis and Luciferase Measurement:
Lyse the cells using a passive lysis buffer.
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
d. Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
Western Blot for Downstream Pathway Modulation
This protocol outlines the detection of a downstream phosphorylation event to confirm functional target engagement.[13][14][15]
a. Cell Treatment and Lysis:
Plate cells and allow them to adhere overnight.
Treat cells with different concentrations of the test compound, positive control, and vehicle control for a specified period (e.g., 1-2 hours).
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
b. Protein Quantification and Electrophoresis:
Determine the protein concentration of the lysates using a BCA assay.
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE.
c. Immunoblotting:
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with a primary antibody specific for the phosphorylated downstream target (e.g., anti-phospho-Histone H3 (Ser10)) overnight at 4°C.
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Histone H3).
By employing these complementary methodologies, researchers can robustly validate the cellular target engagement of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, providing crucial data for its continued development as a potential therapeutic agent.
A Comparative Analysis of 3-Phenylisoxazole-5-carboxylic Acid and 3-(4-methoxyphenyl)isoxazole-5-carboxylic Acid: Evaluating the Impact of Methoxy Substitution on Biological Activity
For Researchers, Scientists, and Drug Development Professionals Chemical Structures CompoundStructure 3-Phenylisoxazole-5-carboxylic acid 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid Comparative Biological Activity The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures
Compound
Structure
3-Phenylisoxazole-5-carboxylic acid
3-(4-methoxyphenyl)isoxazole-5-carboxylic acid
Comparative Biological Activity
The following tables summarize the reported biological activities of the title compounds and their closely related derivatives. It is important to note that the data is compiled from different studies and direct comparison of potency (e.g., IC₅₀ values) should be interpreted with caution due to variations in experimental conditions.
Anticancer Activity
Isoxazole derivatives are widely investigated for their potential as anticancer agents, acting through various mechanisms such as apoptosis induction and enzyme inhibition.[1][2] The presence of a phenyl group at the 3-position is a common feature in many active compounds.
Isoxazole-based carboxamides, ureates, and hydrazones
60 cancer cell lines (NCI)
Carboxamide 3c was a promising growth inhibitor. Compounds 8 , 10a , and 10c showed superior activity against HepG2 cells (IC₅₀ = 0.69-0.84 μM), better than Sorafenib.
The introduction of a methoxy group on the phenyl ring, as seen in 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid, can influence anticancer activity. The methoxy group is an electron-donating group which can alter the electronic properties of the molecule and its interaction with biological targets. In some isoxazole series, substitutions on the phenyl ring have been shown to modulate potency.[7] For instance, in a study on isoxazole-carboxamide derivatives, a 3,4-dimethoxy substitution on the phenyl ring was found in the most potent compound against COX-1 and COX-2 enzymes, suggesting that methoxy groups can contribute favorably to binding interactions.[7]
Antimicrobial Activity
The isoxazole nucleus is a key component of several antimicrobial agents.[3] The nature and position of substituents on the phenyl ring can significantly impact the antimicrobial spectrum and potency.
While direct comparative data is lacking, the electronic and lipophilic properties altered by the methoxy group can affect cell wall penetration and interaction with microbial targets. The impact of such a substitution is highly dependent on the specific microbial target and the overall structure of the molecule.
Anti-inflammatory Activity
Isoxazole derivatives have been explored as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[7][10]
Compound/Derivative
Target/Assay
Reported Activity/Potency
Reference
Isoxazole derivatives from 3-methoxy substituted chalcone
Carrageenan-induced paw edema in rats
Compounds 4f , 4n , and 4a were the most potent, with inhibition ranging from 44.32% to 63.71% after 3 hours.
The presence of a methoxy group can enhance anti-inflammatory activity. As demonstrated in the study of isoxazole-carboxamide derivatives, dimethoxy substitution led to the most potent compound, suggesting that the electron-donating nature and the steric bulk of the methoxy group can positively influence binding to the active site of COX enzymes.[7]
Experimental Protocols
Below are representative experimental protocols for the synthesis and biological evaluation of isoxazole carboxylic acids, based on methodologies described in the cited literature.
General Synthesis of 3-Aryl-isoxazole-5-carboxylic Acids
This protocol is a generalized procedure based on common synthetic routes for isoxazole derivatives.
Caption: General synthesis workflow for 3-aryl-isoxazole-5-carboxylic acids.
Procedure:
Claisen Condensation: A substituted acetophenone (e.g., acetophenone or 4-methoxyacetophenone) is reacted with diethyl oxalate in the presence of a base like sodium ethoxide to form the corresponding 1-aryl-1,3-dioxobutanoate.
Cyclization: The resulting diketone is then treated with hydroxylamine hydrochloride in a suitable solvent like ethanol. The reaction mixture is heated to reflux to facilitate the cyclization, forming the isoxazole ring and yielding the ethyl ester of the target carboxylic acid.
Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Caption: Workflow for the MTT assay to determine anticancer activity.
Procedure:
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
The cells are then treated with various concentrations of the test compounds (3-phenylisoxazole-5-carboxylic acid and 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid) and a vehicle control.
After a specified incubation period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Conclusion
Based on the analysis of the available literature, both 3-phenylisoxazole-5-carboxylic acid and 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid are promising scaffolds for the development of new therapeutic agents. The presence of the 4-methoxy group on the phenyl ring in the latter compound is likely to modulate its biological activity. Evidence from related isoxazole series suggests that the methoxy group, through its electron-donating and steric properties, can enhance anticancer and anti-inflammatory activities. However, its effect on antimicrobial activity is less predictable and would require direct testing. To definitively determine the comparative efficacy of these two compounds, a head-to-head study employing standardized in vitro and in vivo assays is necessary. Such a study would provide valuable data for guiding future drug design and development efforts based on the 3-arylisoxazole-5-carboxylic acid scaffold.
A Comparative Guide to the Biological Activities of 3,5-Disubstituted and 5,3-Disubstituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a prominent feature in many biologically active compounds, serving as a cornerstone in the development of novel therapeutics. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent feature in many biologically active compounds, serving as a cornerstone in the development of novel therapeutics. The arrangement of substituents on this five-membered heterocyclic ring can significantly influence the molecule's pharmacological profile. This guide provides a comparative analysis of the biological activities of 3,5-disubstituted isoxazoles and their regioisomeric 5,3-counterparts, with a focus on their anticancer and antimicrobial properties. While direct comparative studies are limited, this document synthesizes available data to offer insights into their structure-activity relationships.
Anticancer Activity: A Tale of Two Isomers
Both 3,5- and 5,3-disubstituted isoxazoles have demonstrated significant potential as anticancer agents. The cytotoxic effects are often evaluated using cell viability assays, such as the MTT assay, against a panel of cancer cell lines.
Comparative Analysis of Anticancer Potency
The following table summarizes the cytotoxic activities (IC50 values) of representative 3,5- and 5,3-disubstituted isoxazole derivatives against various cancer cell lines. It is important to note that these results are compiled from different studies and may not represent a direct head-to-head comparison due to variations in experimental conditions.
From the available data, it appears that both isomeric forms can exhibit potent anticancer activity. The 3,5-disubstituted isoxazoles, particularly when hybridized with other pharmacophores like piperazine, have shown very low micromolar to nanomolar efficacy.[3] Similarly, certain 5,3-disubstituted derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[1][4][5] The nature and position of the aryl substituents play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity: A Broad Spectrum of Action
Isoxazole derivatives are also well-recognized for their antimicrobial properties against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.
Comparative Analysis of Antimicrobial Potency
The table below presents the MIC values for selected 3,5- and 5,3-disubstituted isoxazoles against different microbial strains. As with the anticancer data, these values are collated from various sources.
The available literature suggests that 3,5-disubstituted isoxazoles have been more extensively studied for their antimicrobial effects.[7] Specific derivatives have shown promising activity against both bacteria and fungi.[6] While data on the antimicrobial properties of 5,3-isomers is less abundant, the existing studies indicate their potential as antimicrobial agents.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
96-well plates
Cancer cell lines
Culture medium
Isoxazole compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, or acidic isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds and incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
96-well microtiter plates
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Isoxazole compounds
Spectrophotometer
Microplate reader
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard.
Serial Dilution: Perform serial two-fold dilutions of the isoxazole compounds in the broth medium in the wells of the microtiter plate.
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
General workflow for synthesis and biological evaluation.
Simplified signaling pathway for anticancer isoxazoles.
Conclusion
Both 3,5- and 5,3-disubstituted isoxazoles represent promising scaffolds for the development of new anticancer and antimicrobial agents. The biological activity is highly dependent on the specific substitution pattern on the isoxazole ring. While the current literature provides a substantial foundation for the 3,5-disubstituted isomers, further research, particularly direct comparative studies, is needed to fully elucidate the therapeutic potential of the 5,3-isomers and to establish definitive structure-activity relationships between these two classes of regioisomers. Such studies will be invaluable for the rational design of next-generation isoxazole-based drugs.
A Comparative Guide to Analytical Method Validation for HPLC Quantification of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For the novel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For the novel compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a robust analytical method is essential. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method and its validation, benchmarked against alternative approaches, to ensure reliable and reproducible results in accordance with regulatory standards.
The validation of analytical procedures is a critical regulatory requirement, designed to demonstrate that a method is suitable for its intended purpose[1][2]. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines[3][4].
Proposed Analytical Method and Alternatives
Given the chemical structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, which contains a chromophoric aromatic moiety, a reversed-phase HPLC (RP-HPLC) method with UV detection is proposed as the primary analytical technique. This method is widely used for the analysis of pharmaceutical compounds due to its high selectivity, sensitivity, and robustness[5].
Proposed RP-HPLC-UV Method
A suitable starting point for method development would involve the following conditions, which are typical for aromatic carboxylic acids and isoxazole derivatives[6][7][8][9]:
Parameter
Proposed Condition
Column
C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase
Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate
1.0 mL/min
Detection
UV spectrophotometry at a wavelength of maximum absorbance (e.g., 254 nm or a wavelength determined by UV scan)
Column Temperature
Ambient or controlled at a specific temperature (e.g., 30 °C)
Injection Volume
10-20 µL
Alternative Method: HPLC-MS/MS
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful alternative[7].
Feature
RP-HPLC-UV
HPLC-MS/MS
Selectivity
Good, based on chromatographic separation
Excellent, based on mass-to-charge ratio and fragmentation patterns
The proposed RP-HPLC-UV method must be validated to ensure it is fit for its intended purpose. The following validation parameters, as defined by ICH guidelines, must be assessed[3][4][10].
Workflow for HPLC Method Validation
Caption: A typical workflow for the validation of an HPLC analytical method.
System Suitability
System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.
Protocol: A standard solution of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is injected multiple times (typically 5 or 6).
Acceptance Criteria:
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
Tailing factor: ≤ 2.0
Theoretical plates (N): > 2000
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[3].
Protocol:
Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.
Analyze a placebo sample (if applicable for a drug product formulation).
Perform forced degradation studies by subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light. Analyze the stressed samples to ensure that the degradation products are well-resolved from the main analyte peak.
Acceptance Criteria: The analyte peak should be free from interference from any other components, and peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range[10].
Protocol: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically covering 80% to 120% of the expected sample concentration for an assay. Analyze each solution and plot a calibration curve of peak area versus concentration.
Acceptance Criteria:
Correlation coefficient (r²) or coefficient of determination (R²): ≥ 0.999
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.
Protocol: Accuracy can be assessed by analyzing samples with a known concentration of the analyte (e.g., a certified reference material) or by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The RSD for the set of measurements should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ value should be verified for its precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Introduce small variations to the method parameters, such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5 °C), and mobile phase composition (e.g., ±2% organic modifier).
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Comparative Performance Data
The following tables summarize typical performance data for HPLC method validations of isoxazole derivatives and aromatic carboxylic acids, which can be considered representative for the validation of a method for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
The parameters of method validation are interconnected. For instance, a method must be specific before its accuracy can be reliably determined. Linearity is a prerequisite for assessing the range over which the method is accurate and precise.
Caption: Logical relationships between analytical method validation parameters.
Conclusion
The development and validation of a robust analytical method are imperative for the reliable quantification of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. A stability-indicating RP-HPLC-UV method is a suitable and widely accepted approach for this purpose. A comprehensive validation protocol, covering specificity, linearity, accuracy, precision, sensitivity, and robustness, as outlined by ICH guidelines, will ensure that the method yields consistently accurate and reliable data, which is fundamental for regulatory submissions and quality control throughout the lifecycle of a pharmaceutical product. While HPLC-UV offers a balance of performance and accessibility for routine analysis, HPLC-MS/MS stands as a powerful alternative for applications demanding higher sensitivity and specificity.
A Comparative Guide to the Efficacy of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and Known Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative framework for evaluating the efficacy of the novel compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative framework for evaluating the efficacy of the novel compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against established drugs. Initial research suggests that isoxazole derivatives possess a wide range of biological activities, and 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has been synthesized with potential antitumor activity targeting the Aurora kinase enzyme.[1][2][3] As preclinical data for this specific compound is not yet publicly available, this document serves as a template for its future evaluation. We present a detailed comparison with two well-characterized Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152), to establish a benchmark for efficacy. This guide includes quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Target: Aurora Kinases
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play critical roles in the regulation of mitosis.[4][5] They are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[5] Dysregulation and overexpression of Aurora kinases are frequently observed in a variety of human cancers, making them attractive targets for anticancer drug development.[4] Inhibition of Aurora kinases can lead to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative. The isoxazole scaffold is a versatile five-membered heterocycle known to be a key building block for various biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] While the precise mechanism of action for this specific molecule is under investigation, its potential as an Aurora kinase inhibitor provides a clear path for comparative efficacy studies.
Comparative Efficacy Data
This section presents a quantitative comparison of the in vitro potency of the known Aurora kinase inhibitors, Alisertib and Barasertib. Data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is designated as "To Be Determined" (TBD) and will be populated as experimental results become available.
Visual representations of the targeted signaling pathway and a typical experimental workflow are provided below to aid in the understanding of the mechanism of action and the methods used for efficacy evaluation.
Figure 1: Simplified signaling pathway of Aurora A and B kinases in mitosis and the effect of their inhibition.
Figure 2: General experimental workflow for comparing the efficacy of kinase inhibitors in vitro.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a template for the evaluation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
In Vitro Aurora Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific Aurora kinase isoform by 50% (IC50).
Objective: To measure the direct inhibitory effect of the test compound on purified Aurora A and Aurora B kinases.
Test compound and known inhibitors (dissolved in DMSO).
ADP-Glo™ Kinase Assay kit (Promega) or similar.
384-well plates.
Procedure:
Prepare serial dilutions of the test compound and known inhibitors in the kinase buffer.
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™.[15] The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Calculate the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (GI50).
Materials:
Cancer cell lines (e.g., HCT-116, TIB-48).
Complete cell culture medium.
Test compound and known inhibitors.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[16]
Treat the cells with serial dilutions of the test compound and known inhibitors for a specified duration (e.g., 72 hours).
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Add the solubilization solution to each well to dissolve the formazan crystals.[16]
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to untreated control cells.
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.
Conclusion and Future Directions
The provided data on Alisertib and Barasertib establish a strong benchmark for the preclinical efficacy of Aurora kinase inhibitors. Alisertib demonstrates high selectivity for Aurora A, while Barasertib is a potent and selective Aurora B inhibitor.[6][8][9] Both compounds exhibit low nanomolar anti-proliferative activity in sensitive cancer cell lines.[10][11][12]
The future evaluation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid should follow the outlined experimental protocols to generate comparable efficacy data. Key next steps include:
In Vitro Kinase Profiling: Determine the IC50 values against Aurora A and B to establish potency and selectivity.
Cell-Based Screening: Assess the anti-proliferative activity across a panel of cancer cell lines to identify sensitive tumor types.
Mechanism of Action Studies: Investigate the downstream effects of the compound on the cell cycle and markers of apoptosis to confirm its mechanism as an Aurora kinase inhibitor.
By systematically generating these data, a direct and objective comparison can be made, which will be crucial in determining the therapeutic potential of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and guiding its further development.
Orthogonal Assays to Confirm the Activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a GPR84 Antagonist
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for utilizing orthogonal assays to confirm the antagonistic activity of the novel compound, 3-(4-Methoxyphenyl)-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for utilizing orthogonal assays to confirm the antagonistic activity of the novel compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, against the G-protein coupled receptor 84 (GPR84). While direct experimental data for this specific compound is not yet publicly available, this guide establishes a robust strategy for its characterization, drawing parallels with the known GPR84 antagonist, GLPG1205.
GPR84 is a Gi/o-coupled receptor predominantly expressed in immune cells and has emerged as a promising therapeutic target for inflammatory diseases. Activation of GPR84 leads to a decrease in intracellular cyclic AMP (cAMP) levels and the recruitment of β-arrestin. Therefore, a primary screening assay for a GPR84 antagonist would typically involve measuring the inhibition of agonist-induced reduction in cAMP or inhibition of G-protein activation. To ensure the validity of these findings and to rule out off-target effects, a series of orthogonal assays measuring different points in the receptor signaling cascade are essential.
Comparative Overview of Orthogonal Assays
This section compares four key assays for confirming the GPR84 antagonistic activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. GLPG1205 is included as a reference antagonist.
Assay Principle
Measures
Test Compound's Expected Effect (as an Antagonist)
Comparator: GLPG1205 (Reported IC50)
cAMP Assay
Inhibition of agonist-induced decrease in intracellular cAMP levels.
Reversal of the agonist-induced decrease in cAMP.
~55 nM (GTPγS assay, considered a proxy for G-protein activation)[1]
GTPγS Binding Assay
Inhibition of agonist-stimulated binding of [35S]GTPγS to Gαi/o subunits.
Decrease in [35S]GTPγS binding in the presence of a GPR84 agonist.
Inhibition of agonist-induced recruitment of β-arrestin to the receptor.
Reduction in the agonist-stimulated interaction between GPR84 and β-arrestin.
Data not readily available, but expected to show inhibition.
Calcium Mobilization Assay
Inhibition of agonist-induced intracellular calcium release (in cells co-expressing a promiscuous G-protein like Gα16).
Attenuation of the agonist-induced calcium flux.
~2 nM (in an IP1 assay, a measure of Gq-mediated signaling)[1]
Signaling Pathway and Assay Workflow
The following diagrams illustrate the GPR84 signaling pathway and the workflow for characterizing a potential antagonist.
Caption: GPR84 Signaling Pathway
Caption: Antagonist Characterization Workflow
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
cAMP Accumulation Assay (Antagonist Mode)
Principle: This assay measures the ability of a test compound to reverse the inhibition of adenylyl cyclase caused by a GPR84 agonist. In cells expressing GPR84, an agonist will decrease intracellular cAMP levels. An antagonist will block this effect, leading to a restoration of cAMP levels.
Protocol:
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR84 in appropriate growth medium.
Cell Plating: Seed the cells into a 384-well white opaque microplate at a density of 5,000-10,000 cells per well and incubate overnight.
Compound Preparation: Prepare serial dilutions of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and the reference antagonist (GLPG1205) in assay buffer. Also, prepare a stock solution of a GPR84 agonist (e.g., 6-OAU) at its EC80 concentration.
Antagonist Incubation: Add the diluted test compounds and reference antagonist to the respective wells and incubate for 30 minutes at 37°C.
Agonist Stimulation: Add the GPR84 agonist (at EC80) to all wells except the negative control and incubate for 30 minutes at 37°C. To stimulate cAMP production, forskolin is often added.
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, Luminescence, or AlphaScreen based).
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.
[35S]GTPγS Binding Assay (Antagonist Mode)
Principle: This functional membrane-based assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.
Protocol:
Membrane Preparation: Prepare cell membranes from cells overexpressing GPR84.
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
Reaction Mixture: In a 96-well plate, combine the cell membranes, [35S]GTPγS, and serial dilutions of the test compound or reference antagonist.
Agonist Stimulation: Add a GPR84 agonist (e.g., 6-OAU) at a concentration that gives a submaximal response.
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.
Detection: Wash the filters, dry them, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Determine the IC50 of the antagonist by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.
β-Arrestin Recruitment Assay (Antagonist Mode)
Principle: This cell-based assay measures the recruitment of β-arrestin to the activated GPR84. Various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET), can be used. An antagonist will block the agonist-induced interaction between the receptor and β-arrestin.
Protocol (using EFC technology):
Cell Line: Use a cell line engineered to co-express GPR84 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
Cell Plating: Plate the cells in a 384-well white opaque microplate and incubate overnight.
Antagonist Addition: Add serial dilutions of the test compound or reference antagonist to the cells and incubate for 30 minutes.
Agonist Stimulation: Add a GPR84 agonist at its EC80 concentration and incubate for 90 minutes at 37°C.
Detection: Add the detection reagent containing the enzyme substrate. The complementation of the enzyme fragments upon β-arrestin recruitment leads to the formation of a functional enzyme that hydrolyzes the substrate, generating a chemiluminescent signal.
Measurement: Read the chemiluminescence on a plate reader.
Data Analysis: Calculate the IC50 value by plotting the inhibition of the agonist-induced signal against the antagonist concentration.
Calcium Mobilization Assay (Antagonist Mode)
Principle: GPR84 is a Gi/o-coupled receptor and does not typically signal through calcium mobilization. However, by co-expressing a promiscuous G-protein, such as Gα16, the receptor can be forced to couple to the Gq pathway, leading to an increase in intracellular calcium upon activation. An antagonist will block this agonist-induced calcium release.
Protocol:
Cell Line: Use HEK293 cells transiently or stably co-expressing GPR84 and a promiscuous G-protein (e.g., Gα16).
Cell Plating: Seed the cells into a 384-well black-walled, clear-bottom microplate.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
Compound Addition: Add serial dilutions of the test compound or reference antagonist to the plate.
Signal Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Measure the baseline fluorescence.
Agonist Injection: Inject a GPR84 agonist and continue to measure the fluorescence intensity over time.
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the antagonist's IC50 by measuring the reduction in the agonist-induced calcium peak in the presence of the antagonist.
By employing this suite of orthogonal assays, researchers can confidently characterize the antagonistic activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid at the GPR84 receptor, providing a solid foundation for further drug development efforts.
Unveiling the Therapeutic Potential: A Comparative Guide to the In Vivo Efficacy of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo efficacy of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid derivatives against other...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo efficacy of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid derivatives against other alternatives, supported by experimental data. This analysis focuses on the anti-inflammatory and potential anticancer activities of this class of compounds.
Anti-inflammatory Activity: Performance in the Carrageenan-Induced Paw Edema Model
A standard and widely accepted model for assessing acute inflammation is the carrageenan-induced paw edema assay in rats. In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.
Several studies have highlighted the potent anti-inflammatory activity of isoxazole derivatives containing a 4-methoxyphenyl group. The presence of the methoxy group at the para position of the phenyl ring has been identified as a key feature for enhanced activity.
Below is a summary of the in vivo anti-inflammatory data for representative 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid derivatives compared to a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium.
Compound/Drug
Dose (mg/kg)
Time Post-Carrageenan
% Inhibition of Edema
Reference Compound
% Inhibition of Edema (Reference)
Derivative A (TPI-7)
20
3 hours
68.4
Nimesulide
72.1
Derivative B (TPI-13)
20
3 hours
70.2
Nimesulide
72.1
Derivative C (Compound 5b)
20
3 hours
76.71
Diclofenac Sodium
78.32
Derivative D (Compound 5c)
20
3 hours
75.56
Diclofenac Sodium
78.32
Derivative E (Compound 5d)
20
3 hours
72.32
Diclofenac Sodium
78.32
Table 1: Comparative Anti-inflammatory Activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives in the Carrageenan-Induced Rat Paw Edema Model. The data indicates that the isoxazole derivatives exhibit significant anti-inflammatory activity, with some compounds approaching the efficacy of the standard drug Diclofenac Sodium.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo efficacy studies.
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the key steps involved in the carrageenan-induced paw edema assay.
Animals: Male Wistar rats (150-180 g) are typically used. The animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.
Procedure:
Animals are fasted overnight before the experiment.
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
The test compounds (3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid derivatives), a reference drug (e.g., Diclofenac Sodium), or the vehicle (control) are administered orally or intraperitoneally.
After a specific period (usually 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by Dunnett's test. A p-value of less than 0.05 is generally considered statistically significant.
Potential Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory effects of isoxazole derivatives are believed to be mediated through the inhibition of key inflammatory pathways. Two of the most implicated pathways are the cyclooxygenase (COX) and the nuclear factor-kappa B (NF-κB) signaling pathways. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and cytokines.
Caption: Putative anti-inflammatory mechanism of isoxazole derivatives.
Anticancer Activity: Preliminary Insights
In addition to their anti-inflammatory properties, isoxazole derivatives have emerged as promising candidates in oncology. In vitro studies have demonstrated their cytotoxic effects against various cancer cell lines. Furthermore, some derivatives have shown in vivo efficacy in tumor xenograft models. The anticancer mechanism is often attributed to the inhibition of critical cellular targets, such as heat shock protein 90 (HSP90) and various kinases involved in tumor growth and proliferation.
While quantitative in vivo data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in anticancer models is limited in the reviewed literature, the consistent anti-proliferative activity of the isoxazole scaffold in preclinical cancer research suggests that this compound and its derivatives warrant further investigation in this therapeutic area.
Murine Xenograft Model: A Framework for In Vivo Anticancer Evaluation
The following provides a general workflow for assessing the in vivo anticancer efficacy of a test compound using a xenograft model.
Caption: Experimental workflow for a murine xenograft model.
Conclusion
Derivatives of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid have demonstrated compelling in vivo anti-inflammatory activity, with efficacy comparable to established NSAIDs in the carrageenan-induced paw edema model. The para-methoxy substitution on the phenyl ring appears to be a crucial determinant of this activity. While in vivo anticancer data for the specific parent compound is still emerging, the broader class of isoxazole derivatives shows significant promise in oncology. The experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of these promising compounds.
Safety & Regulatory Compliance
Safety
Essential Guide to the Safe Disposal of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
For researchers and professionals in drug development, the responsible management and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the responsible management and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, ensuring adherence to safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This is crucial for mitigating risks such as skin and eye irritation, which are common hazards associated with acidic organic compounds.[1] Work should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation risks.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
Protection Type
Specification
Purpose
Eye Protection
Chemical safety goggles or a face shield.
Protects against splashes and airborne particles.
Hand Protection
Chemical-resistant gloves (e.g., nitrile).
Prevents skin contact with the chemical.
Body Protection
Laboratory coat.
Prevents contamination of personal clothing.
Respiratory Protection
A NIOSH/MSHA approved respirator may be required if dust or aerosols are generated.[1]
Minimizes inhalation of potentially harmful dust or vapors.
Step-by-Step Disposal Protocol
The disposal of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, in both solid and solution forms, must be managed as hazardous waste in accordance with local, state, and federal regulations.[1]
1. Waste Identification and Segregation:
Clearly label a dedicated, sealable container for "3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid waste".[1]
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
Keep incompatible materials, such as strong oxidizing agents, separate to prevent hazardous reactions.[1][3]
2. Containment:
For solid waste: Carefully transfer the material into the designated waste container, taking care to avoid the creation of dust.[1]
For solutions: Pour the liquid waste into a compatible, leak-proof container and ensure it is properly sealed.[1]
3. Storage:
Store the sealed waste container in a cool, dry, and well-ventilated area.[1]
The storage location should be a designated satellite accumulation area for hazardous waste, away from incompatible materials.[1][4]
4. Professional Disposal:
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule pickup and disposal.[1]
It is important to note that while some acidic waste can be neutralized, this is generally not recommended for this compound due to the lack of specific data. Professional disposal is the safest option.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the safe handling and disposal of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Caption: Disposal workflow for the specified chemical.
Personal protective equipment for handling 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals. This guide provides crucial safety and logistical information for handling 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, including persona...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The information is synthesized from safety data sheets of structurally similar compounds and general chemical handling best practices.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) Summary
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles or glasses with side shields. A face shield is recommended when there is a risk of splashing.[1][2][3][4]
To protect against eye irritation or serious eye damage from splashes or dust.[1][3]
Skin Protection
Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn and fully buttoned.[2][3]
To prevent skin irritation upon contact.[1][3] Gloves should be inspected before use and changed immediately if contaminated.[2][3]
Respiratory Protection
Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3] If dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved respirator is necessary.
To avoid inhalation of dust, which may cause respiratory irritation.[1][3][5]
Footwear
Fully enclosed shoes made of a chemical-resistant material are mandatory.[3]
To protect feet from potential spills.
Operational and Disposal Plans
A strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[3]
Handling Procedures:
Preparation:
Designate a specific work area, preferably within a certified chemical fume hood.[3]
Ensure safety showers and eyewash stations are easily accessible.[6]
Gather all necessary equipment and label all containers appropriately.
Wash hands thoroughly after handling, even if gloves were worn.[3]
Do not eat, drink, or smoke in the laboratory area.[3]
Post-Handling:
Decontaminate the work area and any used equipment.
Remove PPE in the correct order to prevent cross-contamination.
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
Disposal Plan:
Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[3]
Disposal Method: The compound should not be allowed to enter drains.[1] Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Experimental Workflow
The following diagram illustrates the procedural workflow for the safe handling and disposal of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.